molecular formula C9H8N4O B8239338 N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B8239338
M. Wt: 188.19 g/mol
InChI Key: LWQREALHEBNTEQ-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-pyridin-2-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQREALHEBNTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability of Pyrazole-Pyridine Carboxamide Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous antitubercular, anticancer, and anti-inflammatory agents. While high-throughput screening often prioritizes initial binding affinity, the thermodynamic stability of these derivatives—encompassing both solid-state thermal resilience and solution-state binding energetics—ultimately dictates their viability as clinical candidates. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of pyrazole-pyridine carboxamides, detailing the causality behind structural modifications and providing self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics: Causality Behind the Scaffold

The thermodynamic favorability of a drug-target interaction is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The pyrazole-pyridine carboxamide architecture is specifically designed to optimize both enthalpic ( ΔH ) and entropic ( ΔS ) contributions:

  • The Pyrazole Ring (Enthalpic Driver): The pyrazole moiety acts as a versatile hydrogen bond donor and acceptor. Its ability to undergo tautomerization allows it to adapt to the electronic environment of a target's binding pocket, maximizing exothermic enthalpic gains ( ΔH<0 ) through optimal hydrogen bonding geometries.

  • The Pyridine Ring (Hydrophobic & Electronic Driver): The electron-deficient nature of the pyridine ring facilitates strong π−π stacking interactions with aromatic residues in target proteins.

  • The Carboxamide Linker (Entropic Optimizer): The partial double-bond character of the C-N amide linkage restricts free rotation. This conformational rigidity pre-organizes the molecule, significantly reducing the entropic penalty ( −TΔS ) incurred upon binding.

Strategic substitutions further modulate this stability. For example, the incorporation of trifluoromethyl ( −CF3​ ) groups into the pyrazole-carboxamide core has been shown to dramatically enhance metabolic stability and improve membrane permeability by filling hydrophobic pockets, as demonstrated in studies on1[1]. Similarly, scaffold hopping strategies utilizing rigid pyrazolo[1,5-a]pyridine-3-carboxamides have yielded highly stable conformations with nanomolar efficacy against Mycobacterium tuberculosis, minimizing entropic loss upon target engagement[2].

G N1 Pyrazole-Pyridine Carboxamide N2 Pyrazole Ring (H-Bond Donor/Acceptor) N1->N2 N3 Pyridine Ring (π-π Stacking & Dipole) N1->N3 N4 Carboxamide Linker (Conformational Rigidity) N1->N4 N5 Enthalpic Contributions (ΔH < 0) N2->N5 Specific Interactions N3->N5 Hydrophobic/Aromatic N6 Entropic Contributions (-TΔS < 0) N4->N6 Reduced Conformational Penalty N7 High Thermodynamic Stability (ΔG << 0) N5->N7 N6->N7

Caption: Thermodynamic contributions of structural moieties to overall binding stability.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the evaluation of thermodynamic stability must rely on self-validating experimental systems. Below are the field-proven protocols for assessing both solid-state and solution-state stability.

Protocol A: Solid-State Thermal Profiling via TGA/DSC

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for determining the shelf-life and polymorphic stability of pyrazole-carboxamide crystals. Research indicates that these derivatives can exhibit thermal stability up to 300 °C, with melting temperatures heavily dependent on their crystal lattice and intermolecular hydrogen bonding[3].

  • System Calibration (Self-Validation Checkpoint): Run a baseline with an empty aluminum reference pan. Calibrate the DSC using a high-purity Indium standard to ensure the accuracy of the melting temperature ( Tm​ ) and heat flow measurements.

  • Sample Preparation: Accurately weigh 2–5 mg of the synthesized pyrazole-pyridine carboxamide derivative into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that the recorded mass loss is exclusively due to intrinsic thermal decomposition.

  • Execution: Heat the sample from 25 °C to 400 °C at a controlled heating rate of 10 °C/min.

  • Data Analysis: Extract the onset of degradation ( Td​ ) from the TGA curve and the melting endotherm ( Tm​ ) from the DSC curve.

Protocol B: Solution-State Binding Thermodynamics via ITC

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔG , ΔH , ΔS ) in a single experiment.

  • Buffer Matching (Self-Validation Checkpoint): Dialyze the target protein extensively against the assay buffer. Dissolve the pyrazole-pyridine carboxamide ligand in the exact same dialysate. Causality: Even minor buffer mismatches (e.g., pH or salt gradients) will generate massive heats of mixing, masking the true binding enthalpy.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes. Causality: Microbubbles in the ITC cell expand upon heating, causing erratic thermal spikes that ruin the signal-to-noise ratio.

  • Blank Titration (Self-Validation Checkpoint): Perform a control titration by injecting the ligand into the buffer alone. This measures the heat of dilution.

  • Titration Execution: Load the protein (e.g., 20 μ M) into the sample cell and the ligand (e.g., 200 μ M) into the syringe. Execute 20 injections of 2 μ L each at 25 °C, with a 120-second spacing between injections to allow the baseline to equilibrate.

  • Data Integration: Subtract the blank titration data from the active titration data. Fit the resulting isotherm using a one-site binding model to extract the dissociation constant ( Kd​ ), ΔH , and ΔS .

G N1 Synthesis of Pyrazole-Pyridine Carboxamide Derivatives N2 Solid-State Stability (TGA / DSC) N1->N2 Thermal Profiling N3 Solution-State Binding (ITC / SPR) N1->N3 Thermodynamic Binding N4 In Silico Profiling (MD Simulations & 4D-QSAR) N1->N4 Conformational Dynamics N5 Lead Optimization & Candidate Selection N2->N5 T_m & Degradation Data N3->N5 ΔG, ΔH, -TΔS N4->N5 Predictive Stability

Caption: Workflow for thermodynamic profiling of pyrazole-pyridine carboxamides in drug discovery.

In Silico Predictive Workflows

Empirical thermodynamic data is increasingly augmented by computational models. Molecular Dynamics (MD) simulations are utilized to assess the stability of the ligand-receptor complex over time. For instance, 50 ns MD simulations of pyrazole-carboxamides bound to human carbonic anhydrase (hCA) receptors have demonstrated high conformational stability with minimal RMSD fluctuations[4]. Furthermore, advanced 4D-QSAR methodologies, such as the Electron Conformational-Genetic Algorithm (EC-GA), have been successfully deployed to predict the biological activity and stability of pyrazole pyridine carboxylic acid derivatives by mapping conformational congruity[5].

Quantitative Stability Data

The table below synthesizes key thermodynamic and stability metrics for various pyrazole-carboxamide derivatives based on recent literature.

Derivative ScaffoldKey SubstitutionTarget / ApplicationThermodynamic / Stability MetricReference
Pyrazole-carboxamide Trifluoromethyl ( −CF3​ )COX-1 / COX-2Enhanced metabolic stability and binding affinity1
Pyrazolo[1,5-a]pyridine-3-carboxamide 2,5-dimethylMtb H37RvHigh conformational stability; nanomolar MIC
Pyrazole carboxamide VarioushCA I and IISolid-state thermal stability up to 300 °C (TGA)3
Pyrazole-carboxamide sulfonamide PhenylhCA I and IIStable binding over 50 ns MD simulation4
Pyrazole pyridine carboxylic acid VariousBasE (Antibacterial)High 4D-QSAR predictive stability[]()

Conclusion

The thermodynamic optimization of pyrazole-pyridine carboxamide derivatives requires a holistic approach that balances solid-state thermal resilience with solution-state binding energetics. By leveraging the rigidifying nature of the carboxamide linker and the tunable electronic properties of the pyrazole/pyridine rings, drug developers can engineer candidates with highly favorable Gibbs free energies of binding. Utilizing self-validating protocols like ITC and TGA/DSC, alongside predictive MD simulations, ensures that these structural modifications translate into robust, clinical-grade stability.

Sources

A Senior Application Scientist's Guide to the Solubility of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry and materials science.[1] A fundamental understanding of its solubility in common laboratory solvents is a critical prerequisite for any application, from synthesis and purification to formulation and high-throughput screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound in two pivotal solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this compound is not broadly published, this guide establishes a gold-standard experimental protocol, explains the underlying physicochemical principles governing solubility, and provides the tools for researchers to generate this critical data reliably and reproducibly in their own laboratories.

Introduction: The Compound and the Imperative of Solubility

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (MW: 188.19 g/mol ) is a solid organic compound incorporating a pyrazole ring, a pyridine ring, and a carboxamide linker. This combination of functionalities suggests a rich chemical profile, making it a valuable scaffold in various research endeavors. Pyrazole derivatives, in particular, are a well-established class of N-heterocyclic compounds known for their diverse biological activities and utility as synthetic intermediates.[1]

In the realm of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a compound's potential success. Poor aqueous solubility is a primary contributor to failed clinical development, as it often leads to low bioavailability and insufficient therapeutic effect.[2] Therefore, determining a compound's solubility early in the research process is paramount.

The choice of solvent is equally critical.

  • Dimethyl Sulfoxide (DMSO) is often hailed as a "universal solvent" in drug discovery.[3] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for screening libraries.[4][5] DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen atoms to hydrogen bonds.[4]

  • Methanol (MeOH) is the simplest polar protic solvent, widely used in organic synthesis, purification, and as a component in analytical techniques like HPLC.[6] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of organic molecules.[7][8]

Understanding the solubility of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in these two distinct solvents provides a foundational dataset for its handling, analysis, and application.

A Mechanistic Approach to Predicting Solubility

Before embarking on experimental determination, a senior scientist leverages fundamental principles to predict a compound's behavior. The adage "like dissolves like" serves as a useful starting point, meaning solutes tend to dissolve in solvents with similar polarity.[9]

2.1. Analysis of the Solute: N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

The molecular structure reveals several key features that dictate its interactions:

  • Hydrogen Bond Donors: The amide (N-H) and the pyrazole ring (N-H) protons are capable of donating hydrogen bonds.[10]

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide, the pyridine nitrogen, and the sp2-hybridized nitrogen of the pyrazole ring are all potential hydrogen bond acceptors.[10]

  • Polarity: The combination of aromatic rings (pyrazole, pyridine) and the polar amide group creates a molecule with significant polarity.

2.2. Analysis of the Solvents

  • DMSO ((CH₃)₂SO): As a polar aprotic solvent, its primary mode of interaction is through strong dipole-dipole forces, stemming from the highly polar sulfinyl (S=O) group. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds.[3]

  • Methanol (CH₃OH): As a polar protic solvent, it can both donate and accept hydrogen bonds via its hydroxyl (-OH) group.[7]

2.3. Predicted Solubility Profile

Based on this analysis, N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is predicted to have favorable solubility in both DMSO and methanol.

  • In DMSO , the strong hydrogen bond accepting capability of the sulfoxide oxygen will interact favorably with the amide and pyrazole N-H groups of the solute. Strong dipole-dipole interactions will further stabilize the solute in the solvent matrix.

  • In Methanol , the solvent can act as both a hydrogen bond donor to the solute's acceptor sites (C=O, N-pyridine, N-pyrazole) and a hydrogen bond acceptor for the solute's donor sites (N-H groups), creating a robust network of intermolecular interactions that facilitates dissolution.

Gold-Standard Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative fact, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium (or thermodynamic) solubility, valued for its reliability and reproducibility.[9][11][12] This protocol is a self-validating system designed to ensure that a true equilibrium state is achieved and measured accurately.

3.1. Core Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[13] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. The supernatant is then carefully separated and the concentration of the dissolved solute is measured using a validated analytical method.[9]

3.2. Detailed Step-by-Step Methodology

Phase 1: Preparation

  • Solvent Preparation: Use high-purity (e.g., HPLC or ACS grade) DMSO and Methanol to avoid interference from impurities.[14]

  • Vessel Selection: Use clear glass vials (e.g., 4-8 mL) with screw caps and chemically inert liners (e.g., PTFE) to prevent solvent evaporation and solute adsorption.

  • Compound Addition: Add an excess amount of solid N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide to a known volume of the chosen solvent in a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached.[12]

Phase 2: Equilibration 4. Agitation: Place the sealed vials in a mechanical shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). 5. Equilibration Time: Agitate the samples for a prolonged and consistent period, typically between 24 and 72 hours.[9][15] This extended time is crucial to ensure the system reaches thermodynamic equilibrium, especially for compounds that may dissolve slowly.[16] Preliminary tests can be run by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.

Phase 3: Phase Separation 6. Sedimentation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. 7. Separation: The goal is to isolate the saturated supernatant without disturbing the solid. The most reliable method is centrifugation of the sealed vial, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[9]

Phase 4: Quantification 8. Sample Dilution: Immediately after filtration, accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical instrument. 9. Analytical Method: Quantify the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration. 10. Calculation: Calculate the concentration of the original saturated solution by applying the dilution factor. Report the final solubility in standard units such as mg/mL, molarity (mol/L), or mole fraction.[10]

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification P1 Add excess solid solute to a known volume of solvent in a sealed vial. E1 Agitate at constant temperature (e.g., 25°C) for 24-72 hours. P1->E1 E2 Verify equilibrium: Concentration is stable over time. E1->E2 S1 Centrifuge vial to pellet excess solid. E2->S1 S2 Filter supernatant through a 0.22 µm PTFE filter. S1->S2 Q1 Accurately dilute the clear filtrate. S2->Q1 Q2 Analyze concentration using calibrated HPLC-UV. Q1->Q2 Q3 Calculate original concentration and report solubility. Q2->Q3

Caption: Predicted solute-solvent interactions driving solubility.

Note: The above DOT script uses image files for chemical structures as a placeholder for visualization. The dashed red lines indicate the primary hydrogen bonding interactions: DMSO's oxygen acts as a strong hydrogen bond acceptor for the solute's N-H groups, while Methanol's hydroxyl group can both donate a hydrogen bond to the solute's carbonyl/nitrogen acceptors and accept a hydrogen bond from the solute's N-H donors.

Conclusion

While published quantitative solubility data for N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is scarce, this guide provides the necessary intellectual and practical framework for its determination. By understanding the molecular characteristics of the solute and the distinct properties of DMSO and methanol, a strong predictive hypothesis can be formed. However, this must be substantiated by rigorous experimental data. The isothermal shake-flask method presented herein is the authoritative standard for generating such data. Adherence to this detailed protocol will yield reliable, high-quality solubility values, empowering researchers to advance their work with a solid foundation of physicochemical understanding, thereby accelerating progress in drug discovery, materials science, and chemical synthesis.

References

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Creative PEGWorks. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Link available through Ovid)
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Ghasemi, K., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Quora. (2018, September 12). Why is methanol used as a first solvent?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2016, November 15). Solubility of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction?. Retrieved from [Link]

  • ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

  • ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • PubChem. (n.d.). Methanol. Retrieved from [Link]

  • PMC. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹H NMR of N-(pyridin-2-yl)hydrazinecarbothioamide in d6-DMSO. Retrieved from [Link]

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Sources

Electronic Properties and Coordination Dynamics of N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (NPC) scaffold represents a highly versatile, multi-dentate ligand system at the intersection of coordination chemistry, materials science, and targeted drug development. Characterized by an extended π-conjugated framework that bridges a strongly σ-donating pyridine ring, a conformationally flexible amide linkage, and a π-rich pyrazole moiety, the NPC ligand exhibits profound electronic adaptability. This whitepaper provides an in-depth analysis of the electronic properties, coordination modalities, and self-validating experimental workflows required to harness NPC derivatives for applications ranging from lanthanide sensitization to DNA-targeted anticancer therapeutics.

Structural and Electronic Framework

The electronic behavior of pyrazole-3-carboxamide derivatives is dictated by the interplay between their tautomeric states and the electron-withdrawing/donating effects of their substituents.

Density Functional Theory (DFT) & Molecular Orbitals

Quantum chemical calculations, typically performed at the B3LYP/6-311++G(d,p) level, reveal the fundamental electronic architecture of these ligands:

  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyrazole ring and the amide nitrogen. This high electron density facilitates robust electron donation to metal centers, making these ligands highly effective as corrosion inhibitors by forming spontaneous chemical bonds with metal surfaces (e.g., Fe 110) 1[1].

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) spans the pyridine ring and the carbonyl oxygen, acting as a potent π-acceptor system capable of back-bonding from electron-rich transition metals 2[2].

  • Chemical Hardness: The relatively wide HOMO-LUMO energy gap ( ΔE≈3.5−4.5 eV ) imparts high kinetic stability, allowing the ligand to maintain its structural integrity even in highly acidic environments 1[1].

Coordination Dynamics and Ligand Field Theory

The true utility of the NPC ligand lies in its pH-dependent coordination versatility.

Neutral Bidentate (N,O) Coordination

In neutral environments, the ligand typically coordinates via the pyrazole ring nitrogen and the amide oxygen. This neutral bidentate (N,O) function is commonly observed in Co(II), Ni(II), and Cu(II) halo-complexes. The resulting complexes generally adopt pseudo-octahedral configurations. The ligand field splitting parameters (Dq values) for these complexes align perfectly with the spectrochemical series, indicating that the neutral NPC ligand exerts a moderate ligand field 3[3].

Anionic Tridentate (N,N,N) Coordination

Upon deprotonation of the amide nitrogen, the ligand undergoes a conformational lock, allowing simultaneous coordination of the pyridine nitrogen, the deprotonated amide nitrogen, and the pyrazole nitrogen. This forms a highly rigid, planar N,N,N-pincer complex that significantly increases the Dq value and stabilizes higher oxidation states of transition metals.

Lanthanide f-Element Sensitization

When coordinating with large f-elements like Europium (Eu³⁺), steric constraints dominate. The bulky nature of a high-coordination-number sphere (e.g., coordination number 10) prevents planar N,N,N binding. Instead, the pyridine cycle rotates approximately 130° relative to the pyrazole plane, leaving the pyridine nitrogen uncoordinated. The metal is bound exclusively by the amide oxygen and pyrazole nitrogen, forming a bicapped square antiprism or sphenocorona geometry 4[4].

Pathway A N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (Free Ligand) B Neutral Bidentate (N,O) Coordination A->B Neutral pH, Hard Metals C Anionic Tridentate (N,N,N) Coordination A->C Basic pH (Deprotonation) D Lanthanide (Eu³⁺) Complexes (Sphenocorona Geometry) B->D Steric Hindrance (Pyridine rotates ~130°) E Transition Metal Complexes (Octahedral/Square Planar) C->E Strong Ligand Field (Dq)

Fig 1: Coordination pathways and geometric outcomes of the NPC ligand based on pH and metal type.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven steps with built-in validation checkpoints.

Protocol A: Synthesis of the NPC Ligand
  • Step 1: Amidation Activation. Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Causality: Direct amidation is thermodynamically unfavorable. HATU converts the carboxylic acid into a highly reactive OAT (7-azabenzotriazole) ester, facilitating nucleophilic attack by the weakly nucleophilic 2-aminopyridine.

  • Step 2: Coupling. Add 2-aminopyridine (1.05 eq) to the activated mixture and stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the baseline acid spot confirms reaction completion.

  • Step 3: Isolation. Pour the mixture into ice-cold water to precipitate the product. Filter and recrystallize from hot ethanol.

    • Causality: Ice water crashes out the hydrophobic product while retaining DMF and urea byproducts in solution.

Protocol B: Metallation and Complex Isolation
  • Step 1: Complexation. Dissolve the purified NPC ligand in hot ethanol. Slowly add a stoichiometric amount (1:2 M:L ratio) of metal salt (e.g., CuCl2​⋅2H2​O ) dissolved in ethanol.

    • Causality: Hot ethanol ensures complete dissolution and provides the kinetic energy required to overcome the activation barrier for forming the thermodynamically stable pseudo-octahedral bis-complex 3[3].

  • Step 2: Validation. Allow the solution to cool slowly to yield X-ray quality crystals.

    • Validation: Perform UV-Vis spectroscopy on the isolated crystals. For Cu(II) complexes, a broad d-d transition band around 600-700 nm confirms the expected octahedral geometry.

Workflow S1 1. Amidation (HATU / DMF) S2 2. Precipitation & Recrystallization S1->S2 TLC Check S3 3. Metallation (Hot EtOH + MCl₂) S2->S3 Pure Ligand S4 4. Validation (UV-Vis / XRD) S3->S4 Crystallization

Fig 2: Self-validating experimental workflow for the synthesis and metallation of NPC ligands.

Pharmacological Applications: DNA Binding & Cytotoxicity

Beyond materials science, pyrazole-3-carboxamide derivatives are potent pharmacological agents. They exhibit significant antiproliferative effects by acting as DNA minor groove binders .

Mechanistic validation is achieved through multi-modal spectroscopic assays:

  • Ethidium Bromide (EB) Displacement: The ligands demonstrate a >50% decrease in the emission intensity of the EB–Calf Thymus DNA complex, proving competitive displacement and strong DNA conformational alteration .

  • Viscosity Measurements: Unlike true intercalators that lengthen the DNA helix and drastically increase viscosity, these ligands cause minimal changes to DNA viscosity, definitively confirming a minor groove binding model .

  • Plasmid Cleavage: The compounds exhibit high cleavage activity upon supercoiled plasmid pBR322 DNA, highlighting their potential as targeted DNA-damaging anticancer therapeutics [](].

Quantitative Data Summaries

Table 1: Electronic and Quantum Chemical Parameters (DFT)

Parameter Description Typical Value Range Mechanistic Implication
HOMO Energy Highest Occupied MO -5.5 to -6.0 eV High electron-donating capacity to transition metals.
LUMO Energy Lowest Unoccupied MO -1.5 to -2.0 eV Moderate π-acceptor ability; facilitates back-bonding.

| Energy Gap ( ΔE ) | HOMO-LUMO Gap | ~3.5 to 4.5 eV | High kinetic stability and chemical hardness. | | Dipole Moment ( μ ) | Charge distribution | 3.0 - 5.0 Debye | Enables strong dipole-dipole interactions with DNA. |

Table 2: DNA Binding and Cytotoxicity Metrics | Target System | Assay Type | Binding Affinity ( Kb​ ) | Primary Mechanism of Action | | :--- | :--- | :--- | :--- | | Calf Thymus DNA (CT-DNA) | EB Displacement | ~ 1.06×105 M−1 | Minor groove binding; DNA conformational alteration. | | pBR322 Plasmid DNA | Gel Electrophoresis | N/A (Cleavage observed) | Supercoil cleavage via targeted DNA damage. |

References

  • Title: Coordination Behaviour of a Pyrazole-Based Carboxamide, a Potential Substitute for 'Coromine' : Cobalt(II), Nickel(II) and Copper(II) Complexes of N,N-Diethyl-5(3)-methyl Pyrazole-3(5)
  • Title: Derivatives of 1-(2-Pyridyl)
  • Source: National Institutes of Health (nih.gov)
  • Title: Synthesis, Characterization, DFT Calculations, Antimicrobial Activity, Molecular Docking, and ADMET Study of New Pyrazole-Carboxamide Derivatives Source: ResearchGate URL
  • Title: Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment Source: ResearchGate URL

Sources

The Annular Tautomerism of 1H-Pyrazole-3-Carboxamide Derivatives: Mechanistic Insights and Implications for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole is a privileged five-membered heterocycle in medicinal chemistry, distinguished by its two adjacent nitrogen atoms[1]. When substituted unsymmetrically, such as in 1H-pyrazole-3-carboxamide derivatives, the molecule undergoes rapid annular prototropic tautomerism[2]. This migration of the proton between the N1 and N2 positions dictates the molecule's hydrogen-bonding network, dipole moment, and 3D conformation[3]. For researchers and drug development professionals, mastering this tautomeric equilibrium is not merely an academic exercise—it is a critical prerequisite for successful Structure-Based Drug Design (SBDD), pharmacokinetic optimization, and robust intellectual property (IP) protection[4]. This whitepaper provides an in-depth technical guide to the mechanistic foundations, experimental characterization, and computational validation of 1H-pyrazole-3-carboxamide tautomerism.

Mechanistic Foundations of Annular Tautomerism

In N-unsubstituted pyrazoles, one nitrogen exhibits pyrrole-like behavior (donating its lone pair to the aromatic sextet and bearing the proton), while the other exhibits pyridine-like basicity (possessing a free lone pair in the sp2 orbital)[5]. In 1H-pyrazole-3-carboxamide, the equilibrium rapidly shifts between the 3-carboxamide and 5-carboxamide forms.

Causality of Tautomeric Preference: The position of this equilibrium is a delicate thermodynamic balance dictated by:

  • Electronic Effects: The electron-withdrawing nature of the carboxamide group reduces the basicity of the adjacent nitrogen, often pushing the equilibrium toward the tautomer that minimizes electrostatic repulsion[1].

  • Solvent Dielectric Constant: The tautomer with the higher dipole moment is preferentially stabilized in high-dielectric solvents (e.g., DMSO), whereas less polar solvents (e.g., CDCl3​ ) may favor the less polar tautomer[3].

  • Intramolecular Hydrogen Bonding: The 3-carboxamide tautomer can sometimes form stabilizing intramolecular interactions between the amide carbonyl/NH and the adjacent pyrazole N-H or lone pair, anchoring the proton in a specific position[6].

SBDD_Workflow T3 3-Carboxamide Tautomer (H-Bond Donor at N1) Equilibrium Annular Prototropic Equilibrium T3->Equilibrium T5 5-Carboxamide Tautomer (H-Bond Donor at N2) T5->Equilibrium SBDD Structure-Based Drug Design (Receptor Pocket Mapping) Equilibrium->SBDD Dictates Binding Affinity

Annular tautomeric equilibrium of pyrazole-3-carboxamides and its impact on SBDD.

Implications in Drug Development

The tautomeric state profoundly influences drug-target interactions. In SBDD, the pyrazole ring often acts as a bioisostere for phenol or other aromatic rings, forming critical hydrogen bonds with kinase hinge regions or nuclear receptors[2]. If the wrong tautomer is assumed during molecular docking, the predicted hydrogen bond donors and acceptors will be inverted, leading to catastrophic failures in lead optimization[3].

Furthermore, tautomerism impacts IP. Regulatory bodies and patent offices recognize that tautomers interconvert in solution. However, specific crystalline forms (polymorphs) may lock the molecule into a single tautomeric state. For example, patents covering potent androgen receptor (AR) modulators explicitly claim the stable crystalline forms of specific diastereomers of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, noting that the chemical name is inclusive of its 5-carboxamide tautomer due to the inherent equilibrium[4].

Experimental Methodologies for Tautomer Characterization

Exp_Workflow cluster_0 Solution State cluster_1 Solid State cluster_2 In Silico Prep Sample Preparation (Derivatives synthesized) VTNMR VT-NMR & NOESY (Thermodynamics & Kinetics) Prep->VTNMR XRD X-Ray Crystallography (Absolute H-position) Prep->XRD CPMAS 13C/15N CP/MAS NMR (Bulk powder validation) Prep->CPMAS DFT DFT/GIAO Calculations (Energy & Shift Prediction) Prep->DFT Integration Self-Validating Tautomer Assignment VTNMR->Integration XRD->Integration CPMAS->Integration DFT->Integration

Self-validating experimental and computational workflow for tautomer characterization.

Protocol 1: Solution-State Characterization via Variable-Temperature (VT) NMR

Rationale: At room temperature, the prototropic exchange between N1 and N2 is often faster than the NMR timescale, resulting in broadened, time-averaged signals. VT-NMR slows this exchange, allowing the distinct observation and quantification of both tautomers[7]. Step-by-Step Workflow:

  • Solvent Selection: Dissolve 5–10 mg of the derivative in deuterated solvents spanning a range of polarities (e.g., CDCl3​ , CD3​OD , DMSO−d6​ ) to assess environmental effects[8].

  • Baseline Acquisition: Acquire standard 1D 1H and 13C spectra at 298 K. Note any line broadening in the pyrazole carbon or proton signals.

  • Cooling Protocol: Incrementally lower the probe temperature (e.g., to 213 K in CDCl3​ ). Monitor the decoalescence of the averaged signals into distinct peaks representing the 3-carboxamide and 5-carboxamide forms.

  • Spatial Assignment: At the low-temperature limit, perform 1D NOESY or 2D ROESY experiments. The observation of Nuclear Overhauser Effects (NOE) between the N-H proton and the adjacent substituent (e.g., a tert-butyl group on the amide) definitively assigns the tautomeric structure[8].

Protocol 2: Solid-State Elucidation via X-Ray Crystallography and CP/MAS NMR

Rationale: Single-crystal X-ray diffraction (SCXRD) provides absolute atomic connectivity but only represents a single crystal. Cross-Polarization Magic Angle Spinning (CP/MAS) NMR validates that the single crystal is representative of the bulk powder[6][8]. Step-by-Step Workflow:

  • Crystallization: Grow single crystals via slow evaporation. Mount a suitable crystal and acquire diffraction data.

  • Electron Density Mapping: Refine the structure. The N-H proton can usually be located in the difference Fourier map. In 1H-pyrazole-3-(N-tert-butyl)carboxamide, SCXRD reveals it exists exclusively as the 3-substituted tautomer in the solid state[8].

  • Bulk Validation: Pack the bulk synthesized powder into a zirconia rotor. Acquire 13C and 15N CP/MAS NMR spectra. The 15N chemical shifts are highly diagnostic: a pyrrole-like nitrogen (bearing the proton) appears at a significantly different chemical shift than a pyridine-like nitrogen[7].

Computational Workflows (DFT)

Rationale: Density Functional Theory (DFT) provides the theoretical thermodynamic underpinning for the observed experimental ratios and validates NMR assignments[6]. Step-by-Step Workflow:

  • Geometry Optimization: Construct both the 3-carboxamide and 5-carboxamide tautomers in silico. Optimize their geometries using a robust functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvents.

  • GIAO Calculations: Calculate the Gauge-Independent Atomic Orbital (GIAO) magnetic shielding tensors. Convert these to predicted chemical shifts and compare them against the experimental VT-NMR and CP/MAS NMR data to confirm the assignments[8].

Quantitative Data Presentation

The tautomeric equilibrium is highly dependent on the physical state and solvent. Table 1 summarizes the tautomeric distribution of a benchmark derivative, 1H-pyrazole-3-(N-tert-butyl)carboxamide, demonstrating how the 3-carboxamide form generally predominates, but the ratio shifts dynamically in solution[8].

Table 1: Tautomeric Distribution of 1H-pyrazole-3-(N-tert-butyl)carboxamide

Physical State / SolventTemperature3-Carboxamide (%)5-Carboxamide (%)Analytical Method
Solid State (Crystal) 298 K100%0%X-ray Diffraction
Solid State (Bulk Powder) 298 K100%0% 13C / 15N CP/MAS NMR
Solution ( CDCl3​ ) 293 K~90%~10%VT-NMR & NOE
Solution ( DMSO−d6​ ) 293 KMajorMinorVT-NMR & NOE

Conclusion

The annular tautomerism of 1H-pyrazole-3-carboxamide derivatives is a dynamic and environmentally sensitive phenomenon. By employing a self-validating matrix of VT-NMR, SCXRD, solid-state NMR, and DFT calculations, researchers can accurately map these equilibria. This rigorous characterization is indispensable for rational drug design, ensuring that the correct pharmacophore geometry is utilized for target binding and that intellectual property claims are comprehensively structured.

Sources

Hydrogen bonding donors and acceptors in pyrazole-carboxamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Harnessing Hydrogen Bonding Dynamics in Pyrazole-Carboxamide Scaffolds: A Strategic Guide for Target Engagement and ADME Optimization

Executive Summary

The pyrazole-carboxamide motif is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous kinase inhibitors and central nervous system (CNS) agents. Its utility stems from a dense, highly tunable network of hydrogen bond donors (HBD) and acceptors (HBA). However, this high polarity often presents a paradox: the very hydrogen bonds required for potent target engagement can severely restrict membrane permeability and oral bioavailability. This whitepaper provides an in-depth mechanistic analysis of how to exploit the bidentate hydrogen-bonding capacity of pyrazoles for kinase hinge binding, while strategically employing Intramolecular Hydrogen Bonding (IMHB) to mask polarity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Anatomy of the Pyrazole-Carboxamide Motif

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It possesses a unique amphoteric hydrogen-bonding profile:

  • Pyrrole-like Nitrogen (NH): Acts as a strong Hydrogen Bond Donor (HBD).

  • Pyridine-like Nitrogen (N): Acts as a strong Hydrogen Bond Acceptor (HBA).

When functionalized with a carboxamide group (typically at the 3- or 4-position), the scaffold gains an additional HBA (the carbonyl oxygen, C=O) and one or two HBDs (the amide nitrogen, NH/NH2). While this rich HBD/HBA density provides exceptional geometric precision for binding target proteins, it inherently increases the Polar Surface Area (PSA). Unmanaged, a high PSA leads to a high desolvation penalty, restricting passive diffusion across lipid bilayers[1].

The Kinase Hinge-Binding Paradigm: A Self-Validating System

In oncology and immunology, pyrazole-carboxamides are frequently deployed as ATP-competitive kinase inhibitors. The ATP-binding pocket of most kinases features a highly conserved "hinge region" that requires specific donor-acceptor interactions to mimic the adenine ring of endogenous ATP.

The Causality of Hinge Engagement: The pyrazole core acts as a bidentate hinge binder. The pyrazole NH donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu81 in CDK2 or the equivalent in FLT3), while the adjacent pyrazole sp2 nitrogen accepts a hydrogen bond from the backbone amide NH of a neighboring residue (e.g., Leu83 in CDK2)[2],[3],[4]. The carboxamide moiety further stabilizes the complex by directing its carbonyl or amide NH toward solvent-exposed regions or secondary internal pockets, locking the inhibitor into a highly specific, low-energy conformation[4].

KinaseBinding cluster_0 Pyrazole-Carboxamide Inhibitor cluster_1 Kinase Hinge Region (e.g., CDK2) PyrNH Pyrazole NH (H-Bond Donor) Glu81 Glu81 Backbone C=O (H-Bond Acceptor) PyrNH->Glu81 Donates H-bond PyrN Pyrazole N (H-Bond Acceptor) Amide Carboxamide Motif (Tuning Group) Leu83 Leu83 Backbone NH (H-Bond Donor) Amide->Leu83 Secondary Interactions Leu83->PyrN Donates H-bond

Fig 1. Bidentate hydrogen-bonding network of pyrazole scaffolds in kinase hinge regions.

Tuning ADME Properties via Intramolecular Hydrogen Bonding (IMHB)

For targets requiring CNS penetration (e.g., IP6K1 or CB1 receptors), the high HBD count of the pyrazole-carboxamide scaffold typically prevents crossing the Blood-Brain Barrier (BBB)[5].

The Causality of IMHB in Permeability: To bypass this limitation without sacrificing target affinity, medicinal chemists engineer the scaffold to form an Intramolecular Hydrogen Bond (IMHB). By placing a weak HBA (such as an ortho-fluorine or a pyridine nitrogen) adjacent to the carboxamide NH, the molecule folds onto itself[5],[6]. This internal interaction effectively "masks" one donor and one acceptor from the surrounding environment.

Thermodynamically, this reduces the energy required to desolvate the molecule when transitioning from an aqueous environment (blood plasma) into a lipophilic environment (cell membrane). The result is a dramatic increase in apparent lipophilicity and membrane permeability, achieving high brain-to-plasma ratios while maintaining the necessary geometry to engage the target once inside the cell[7],[1].

IMHB Open Open Conformation Exposed HBD/HBA High Polar Surface Area Closed Closed Conformation (IMHB) Masked Polarity Reduced Polar Surface Area Open->Closed Conformational Restriction (e.g., ortho-F substitution) Solv Aqueous Solvation High Water Solubility Poor Lipid Partitioning Open->Solv Dominates in Water Perm Membrane Permeability High BBB Penetration Passive Diffusion Closed->Perm Dominates in Lipid Bilayer

Fig 2. Thermodynamic shift between open and IMHB-closed states dictating ADME properties.

Laboratory Protocols: Validating H-Bonding and Permeability

To ensure the designed pyrazole-carboxamides function as intended, a self-validating experimental workflow must be employed. This workflow sequentially confirms the presence of the IMHB, its effect on permeability, and its compatibility with target binding.

Protocol A: Variable-Temperature (VT) 1H-NMR for IMHB Validation

Purpose: To empirically prove that the carboxamide proton is internally masked rather than solvent-exposed. Causality: Protons engaged in an IMHB are sterically shielded from the bulk solvent. As temperature increases, the hydrogen bonds between the solvent and exposed protons break, causing a pronounced upfield chemical shift. Conversely, the chemical shift of an IMHB-bound proton remains relatively static[6]. Step-by-Step:

  • Dissolve 5 mg of the synthesized pyrazole-carboxamide in 0.5 mL of a hydrogen-bond accepting solvent (e.g., DMSO- d6​ ).

  • Acquire standard 1H-NMR spectra at 5 K intervals from 298 K to 338 K.

  • Track the chemical shift ( δ ) of the carboxamide NH proton.

  • Calculate the temperature coefficient ( Δδ/ΔT ).

  • Validation: A coefficient more positive than -3.0 ppb/K confirms a strong, stable IMHB. A coefficient more negative than -5.0 ppb/K indicates a solvent-exposed proton.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify passive diffusion driven by IMHB formation. Causality: By utilizing an artificial lipid bilayer devoid of active transporters, PAMPA isolates passive permeability. Molecules with successfully masked polar groups via IMHB will exhibit a lower desolvation penalty, resulting in higher Papp​ values[6]. Step-by-Step:

  • Prepare a 10 mM stock of the compound in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor compartment.

  • Coat the PVDF membrane of the PAMPA sandwich plate with a 1% lecithin in dodecane solution (lipid bilayer mimic).

  • Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells.

  • Incubate the assembled sandwich plate at room temperature for 5 hours without agitation.

  • Quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ). A Papp​>10×10−6 cm/s validates successful polarity masking suitable for CNS penetration.

Protocol C: TR-FRET Kinase Target Engagement

Purpose: To ensure the IMHB does not lock the molecule into a conformation that precludes target binding. Step-by-Step:

  • Incubate the recombinant kinase (e.g., CDK2) with a fluorescently labeled tracer and the pyrazole-carboxamide inhibitor at varying concentrations (0.1 nM to 10 µM).

  • Add a Europium-labeled anti-tag antibody.

  • Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal. Displacement of the tracer by the inhibitor reduces the FRET signal.

  • Validation: Generate an IC50​ curve. Retention of nanomolar potency confirms that the IMHB-closed state can dynamically open or optimally fit within the target hinge region.

Workflow Syn 1. Scaffold Synthesis (Pyrazole-Carboxamides) NMR 2. NMR Validation (Temp. Coefficient Analysis) Syn->NMR PAMPA 3. Permeability Assay (PAMPA / Caco-2) NMR->PAMPA Kinase 4. Target Validation (TR-FRET Kinase Assay) PAMPA->Kinase

Fig 3. Integrated workflow for validating IMHB-driven permeability and target engagement.

Quantitative Data Summary: Structure-Property Relationships

The following table synthesizes representative structural modifications on the pyrazole-carboxamide scaffold and their corresponding effects on hydrogen bonding, permeability, and target potency, demonstrating the power of IMHB[5],[6].

Scaffold MotifExposed HBD CountExposed HBA CountIMHB Present? (NMR Δδ/ΔT )Passive Permeability ( Papp​ )Target Kinase IC50​
Unsubstituted Pyrazole-3-carboxamide 34No (-6.2 ppb/K)Low ( <3×10−6 cm/s)12 nM
N-alkylated Pyrazole-3-carboxamide 24No (-5.8 ppb/K)Moderate ( 6×10−6 cm/s)45 nM
Ortho-Fluoro Phenyl Pyrazole-carboxamide 23Yes (-2.1 ppb/K) High ( >18×10−6 cm/s) 15 nM
Pyridyl-substituted Pyrazole-carboxamide 24Yes (-1.8 ppb/K) High ( >15×10−6 cm/s) 85 nM

Data Interpretation: The introduction of an ortho-fluorine atom acts as a weak HBA, forming a stable IMHB with the carboxamide NH. This masks the polarity without introducing severe steric clashes, thereby preserving low-nanomolar kinase potency while drastically increasing membrane permeability.

Conclusion

The pyrazole-carboxamide scaffold is a highly versatile chemical tool. By understanding the precise causality between its hydrogen-bonding capabilities and its physicochemical behavior, researchers can rationally design molecules that satisfy the competing demands of target affinity and systemic distribution. Exploiting IMHBs transforms a highly polar, impermeable molecule into a bioavailable, brain-penetrant therapeutic, proving that in modern drug design, the strategic masking of hydrogen bonds is just as critical as their formation.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: ACS Omega (via NIH/NCBI) URL:[Link]

  • Synthesis, SAR and intramolecular hydrogen bonding pattern of 1,3,5-trisubstituted 4,5-dihydropyrazoles as potent cannabinoid CB1 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (via DOI) URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: Molecules (via NIH/NCBI) URL:[Link]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors Source: Rowan Sciences URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances URL:[Link]

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry Source: University of Torino (Open Access Archive) URL:[Link]

  • Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

The Privileged N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide Scaffold: A Comprehensive Review of Biological Activity and Therapeutic Translation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Rationale

The N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide framework has emerged as a highly privileged scaffold in modern medicinal chemistry. Its biological versatility stems from a unique combination of hydrogen bond donor/acceptor arrays and conformational rigidity. The pyrazole core acts as a bioisostere for various aromatic systems, while the 3-carboxamide linker, when coupled with a 2-aminopyridine moiety, frequently establishes an intramolecular hydrogen bond between the amide NH and the pyridine nitrogen. This pseudo-ring formation locks the molecule into a planar conformation, which is thermodynamically favorable for intercalating into narrow protein clefts—most notably the ATP-binding hinge regions of kinases and the active sites of metalloenzymes.

Mechanistic Pillar I: Kinase Inhibition (CDK and FLT3)

The most prominent application of the pyrazole-3-carboxamide scaffold is in the development of Cyclin-Dependent Kinase (CDK) and FMS-like tyrosine kinase 3 (FLT3) inhibitors. The structural causality is precise: the N1 and N2 atoms of the pyrazole ring, along with the carboxamide NH, form a highly conserved tridentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2).

This exact binding mode was validated during the fragment-based discovery of AT7519, a potent CDK inhibitor now evaluated in clinical trials . Expanding on this, the derivative FN-1501 utilizes the same pyrazole-3-carboxamide core to achieve dual FLT3/CDK inhibition, showing profound efficacy against acute myelocytic leukemia (AML) by accommodating larger hydrophobic groups in the cavity formed by ASP145 and VAL18 .

G A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (e.g., FLT3) A->B Activates C Downstream Signaling (PI3K/AKT, MAPK) B->C Phosphorylates D Cell Cycle Progression (CDK2/4/6 Activation) C->D Drives E N-(pyridin-2-yl)-1H-pyrazole- 3-carboxamide Scaffold F Hinge Region Binding (H-Bonds to Leu83) E->F Binds F->B Inhibits FLT3 F->D Inhibits CDKs

Fig 1: Dual inhibition mechanism of the pyrazole-3-carboxamide scaffold targeting FLT3 and CDKs.

Mechanistic Pillar II: Factor XIa Anticoagulation

Beyond oncology, the scaffold has been successfully repurposed for cardiovascular indications, specifically as Factor XIa (FXIa) inhibitors. The clinical goal is to achieve anticoagulation without the bleeding risks associated with traditional Factor Xa or thrombin inhibitors. In this context, 5-phenyl-1H-pyrazole-3-carboxamide derivatives act as privileged fragments. The pyrazole core occupies the S1 pocket of the FXIa protease domain, while the carboxamide directs the pyridine/phenyl substituents into the S1' pocket, forming direct hydrogen bonds with Tyr58B and Thr35 on the FXIa backbone .

Mechanistic Pillar III: Epigenetic Modulation via HDAC6

Recent advancements have leveraged the metal-chelating potential of the pyrazole-carboxamide-pyridine axis to target Histone Deacetylase 6 (HDAC6). While the canonical zinc-binding group is a hydroxamic acid, N-pyridyl-pyrazole-3-carboxamides have been engineered to selectively inhibit and degrade HDAC6. The steric bulk of the scaffold prevents entry into the narrow active site of HDAC1, granting high selectivity (HDAC1/HDAC6 ratio > 250), which is critical for treating acute liver injury without off-target epigenetic toxicity . Furthermore, certain derivatives have been shown to bind the minor groove of DNA directly, offering multi-target potential in resistant cancers .

Quantitative Data Summary

To contextualize the biological activity across different targets, the following table synthesizes the binding affinities and enzymatic inhibition data for key pyrazole-3-carboxamide derivatives.

Compound / DerivativePrimary TargetSecondary TargetIC50 / Ki (nM)Primary Indication
AT7519 CDK2 / CDK9RNA Pol IIIC50 = 47 nM (CDK2)Solid Tumors / Leukemia
FN-1501 FLT3CDK2 / CDK4IC50 = 42.6 nM (FLT3)Acute Myelocytic Leukemia
Compound 7za Factor XIaFactor XaKi = 90.37 nM (FXIa)Thrombosis
Compound 6 (HDAC) HDAC6None (Selective)IC50 = 4.95 nM (HDAC6)Acute Liver Injury
pym-5 DNA (Minor Groove)Kinases (Weak)K_b = 1.06×10⁵ M⁻¹Broad Anticancer

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives must follow a self-validating workflow. Relying solely on enzymatic IC50 values is a common pitfall due to compound aggregation or assay interference.

Workflow S1 Compound Synthesis & Characterization S2 In Vitro Enzymatic Assays (Kinase/FXIa/HDAC6) S1->S2 Purity >95% S3 Biophysical Validation (SPR / ITC) S2->S3 IC50 < 100 nM S4 Cellular Phenotypic Assays (Proliferation/Apoptosis) S3->S4 Confirmed KD S5 In Vivo Efficacy & PK/PD Profiling S4->S5 Cellular Efficacy

Fig 2: Self-validating experimental workflow for evaluating pyrazole-3-carboxamide derivatives.

Protocol 1: Orthogonal Kinase Inhibition & Biophysical Validation
  • Objective: Determine the true thermodynamic binding affinity (K_D) and rule out false positives from aggregation.

  • Causality: Enzymatic assays can yield artificially low IC50 values if the compound forms colloidal aggregates. Adding a non-ionic detergent (Triton X-100) and confirming binding via Surface Plasmon Resonance (SPR) ensures the activity is driven by the specific hinge-binding mechanism of the pyrazole-3-carboxamide core.

Step-by-Step Methodology:

  • Enzymatic Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100 (critical to prevent colloidal aggregation), and 2 mM DTT.

  • Compound Titration: Dispense the pyrazole-3-carboxamide derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Kinase Reaction: Add 1 nM of recombinant CDK2/Cyclin E complex and 1 µM of fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the rigid scaffold.

  • Initiation & Detection: Initiate the reaction with ATP at its apparent K_m (e.g., 50 µM). After 60 minutes, quench with EDTA and measure phosphorylation via TR-FRET. Calculate IC50 using a 4-parameter logistic fit.

  • Orthogonal Validation (SPR): Immobilize the CDK2 protein on a CM5 sensor chip via amine coupling. Inject the compound at concentrations ranging from 0.1× to 10× the calculated IC50.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association (k_on) and dissociation (k_off) rates. A valid hit must show a K_D (k_off/k_on) that correlates within 3-fold of the enzymatic IC50.

Protocol 2: Factor XIa aPTT Coagulation Assay
  • Objective: Validate the physiological translation of the biochemical FXIa inhibition.

  • Causality: A compound may inhibit purified FXIa but fail in plasma due to high protein binding or poor membrane permeability. The activated partial thromboplastin time (aPTT) assay validates the functional anticoagulant effect in a complex biological matrix.

Step-by-Step Methodology:

  • Plasma Preparation: Collect fresh rabbit or human plasma using 3.2% sodium citrate as an anticoagulant (ratio 9:1). Centrifuge at 2500g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Incubation: Mix 50 µL of PPP with 5 µL of the pyrazole-3-carboxamide derivative (dissolved in DMSO, final DMSO concentration <1%) in a coagulometer cuvette. Incubate at 37°C for 3 minutes.

  • Activation: Add 50 µL of aPTT reagent (containing phospholipids and a contact activator like silica). Incubate for exactly 3 minutes at 37°C to activate the intrinsic pathway.

  • Clotting Initiation: Add 50 µL of pre-warmed 25 mM CaCl₂ to initiate clotting.

  • Measurement: Record the clotting time optically or mechanically. The benchmark for a successful FXIa lead is a concentration required to double the baseline aPTT (2× aPTT) in the range of 10-50 µM, confirming target engagement in plasma.

Conclusion

The N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide structure is far more than a generic chemical building block; it is a finely tuned molecular wedge. By exploiting its inherent planarity and dense hydrogen-bonding capacity, researchers have successfully developed nanomolar inhibitors for kinases, proteases, and epigenetic modulators. Future drug development should continue to leverage this scaffold, particularly in fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs), where its rigid geometry can act as an ideal warhead or linker attachment point.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules - MDPI.[Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin - J-Stage.[Link]

Coordination Geometry of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, divergent coordination pathways, and self-validating synthetic protocols.

Executive Summary

The rational design of metallopharmaceuticals and homogeneous catalysts relies heavily on the predictable coordination geometry of multidentate ligands. N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide represents a highly versatile, structurally dynamic ligand platform. Featuring a pyrazole ring, a carboxamide linker, and a pyridine ring, this molecule exhibits divergent coordination behaviors dictated by the electronic nature of the metal center (d-block vs. f-block) and the protonation state of the amide nitrogen. This whitepaper dissects the mechanistic causality behind its coordination geometries and provides field-proven, self-validating protocols for synthesizing its metal complexes.

Mechanistic Principles of Coordination

The coordination geometry of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is governed by Hard-Soft Acid-Base (HSAB) theory and the steric constraints of chelate ring formation. The ligand possesses three primary coordination sites: the pyridine nitrogen ( Npy​ ), the amide nitrogen/oxygen ( Nam​ / Oam​ ), and the pyrazole nitrogen ( Npz​ ).

The N,N,N-Tridentate Pincer Pathway (d-Block Metals)

For intermediate and soft transition metals (e.g., Pd(II), Ru(II), Cu(II)), the thermodynamic preference leans toward nitrogen coordination. However, the neutral amide nitrogen is a poor donor. By introducing a mild base, the amide is deprotonated, converting it into a strongly nucleophilic, monoanionic σ -donor. This electronic activation forces the ligand into a rigid, coplanar conformation, coordinating the metal via Npy​ , Nam​ , and Npz​ .

Causality: This N,N,N-tridentate "pincer" mode is entropically and enthalpically driven by the formation of two fused five-membered chelate rings (Metal- Npy​ -C- Nam​ and Metal- Nam​ -C-C- Npz​ ). The resulting complexes typically adopt highly stable square planar or octahedral geometries, which are highly sought after in 1[1].

The N,O-Bidentate Pathway (f-Block Metals)

Lanthanides and actinides (e.g., Eu(III), Gd(III), Th(IV)) are hard Lewis acids with large ionic radii. They exhibit a strong affinity for hard oxygen donors rather than softer nitrogen donors. Consequently, f-block elements coordinate to the neutral ligand via the amide oxygen ( Oam​ ) and the pyrazole nitrogen ( Npz​ ).

Causality: To accommodate the large metal center and minimize steric repulsion, the pyridine ring rotates out of the pyrazole plane. X-ray diffraction data reveals a dihedral angle of ~130° between the pyridine and pyrazole rings in these complexes. This rotation prevents the pyridine nitrogen from coordinating, resulting in a bidentate N,O-coordination mode that allows the metal to achieve high coordination numbers (e.g., 10, forming a bicapped square antiprism) 2[2].

Quantitative Data: Comparative Coordination Geometries

The following table summarizes the divergent geometric outcomes based on the metal ion and ligand protonation state, synthesizing data from 3[3] and related f-element literature[2].

Metal IonLigand StateCoordination ModeResulting GeometryPrimary Analytical Validation
Pd(II) MonoanionicN,N,N-TridentateSquare PlanarFT-IR: Disappearance of ν(N−H) at ~3200 cm⁻¹
Ru(II) MonoanionicN,N,N-TridentateOctahedralUV-Vis: Distinct MLCT band at ~450 nm
Cu(II) MonoanionicN,N,N-TridentateSquare PyramidalEPR: Paramagnetic signal, d-d band at ~650 nm
Ni(II) NeutralN,O-BidentateOctahedralFT-IR: ν(C=O) shift from 1650 to ~1610 cm⁻¹
Eu(III) NeutralN,O-BidentateBicapped Sq. AntiprismXRD: Pyridine dihedral angle ~130°

Self-Validating Experimental Protocol: Synthesis of d-Block Pincer Complexes

To ensure scientific integrity, experimental protocols must not rely on blind faith; they must be self-validating. The following workflow details the synthesis of a generic [M(L)Cl] pincer complex (where M = Pd(II) or Pt(II)), explaining the causality behind each step and the built-in validation checkpoints.

Step 1: Ligand Solvation and Deprotonation

  • Procedure: Suspend 1.0 mmol of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in 15 mL of anhydrous methanol. Add 1.1 mmol of Triethylamine ( Et3​N ) dropwise under continuous stirring.

  • Causality: Methanol provides a polar protic environment that supports both the organic ligand and the subsequent metal salt. Et3​N is required to deprotonate the weakly acidic amide N-H, converting the nitrogen into a strong anionic donor and enforcing the coplanar N,N,N-tridentate conformation.

  • Validation Checkpoint 1: The initially cloudy suspension will become a clear, homogeneous solution upon the addition of Et3​N , visually confirming successful deprotonation.

Step 2: Kinetically Controlled Metallation

  • Procedure: Dissolve 1.0 mmol of the metal precursor (e.g., PdCl2​ ) in 5 mL of methanol. Add this solution dropwise to the deprotonated ligand solution over 15 minutes. Reflux the mixture at 65°C for 3 hours.

  • Causality: Dropwise addition prevents the local overconcentration of metal ions, avoiding the precipitation of kinetically trapped, insoluble polymeric species. Refluxing provides the activation energy necessary for the ligand to undergo structural reorganization (ring coplanarity) to form the thermodynamically stable pincer complex.

  • Validation Checkpoint 2: A distinct bathochromic shift in color (e.g., from pale yellow to deep orange) indicates the formation of Metal-to-Ligand Charge Transfer (MLCT) bands, confirming coordination.

Step 3: Isolation and Crystallization

  • Procedure: Cool the solution to room temperature. Filter any unreacted particulates. Layer the filtrate with diethyl ether (1:2 volume ratio) and allow it to sit undisturbed for 48-72 hours.

  • Causality: The slow diffusion of the non-polar ether gradually reduces the overall solvent polarity. This controlled antisolvent crystallization allows the complex to nucleate slowly, yielding high-quality single crystals suitable for X-ray diffraction.

Step 4: Spectroscopic Validation

  • Procedure: Isolate the crystals, wash with cold ether, and dry under vacuum. Perform FT-IR spectroscopy.

  • Validation Checkpoint 3 (Definitive Proof): The protocol is successful if the FT-IR spectrum shows the complete disappearance of the N-H stretch (~3200 cm⁻¹) and a shift of the amide carbonyl ν(C=O) band from ~1680 cm⁻¹ (free ligand) to ~1600-1610 cm⁻¹. This confirms that the amide nitrogen has successfully coordinated to the metal center, pulling electron density away from the carbonyl group.

Logical Workflow Visualization

The following diagram maps the divergent coordination pathways based on the principles of causality described above.

CoordinationPathway Ligand N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (Neutral Ligand) Base Base Addition (e.g., Et3N) Deprotonation of Amide Ligand->Base pH > pKa Ln_Salt f-Block Lanthanide Salt (e.g., Eu, Gd, Dy) Ligand->Ln_Salt Neutral Coordination Anion Monoanionic Ligand (Amide N-donor activated) Base->Anion TM_Salt d-Block Metal Salt (e.g., Ru, Pd, Cu) Anion->TM_Salt Chelation Pincer N,N,N-Tridentate Pincer Complex (Square Planar / Octahedral) TM_Salt->Pincer Fused 5-membered rings Bidentate N,O-Bidentate Complex (Bicapped Square Antiprism) Ln_Salt->Bidentate Pyridine rotated ~130°

Logical workflow of ligand deprotonation and divergent metal coordination pathways.

References

  • Title: Derivatives of 1-(2-Pyridyl)
  • Title: Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II)
  • Title: Coordination chemistry with pyridine/pyrazine amide ligands.

Sources

Methodological & Application

Application Note: Advanced One-Pot Synthesis of Pyrazole-Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Pyrazole-pyridine carboxamides represent a privileged dipolar scaffold in modern drug discovery. Due to their π-excessive and π-deficient characteristics conferred by the fused five- and six-membered aza-heterocyclic rings, these compounds exhibit profound efficacy as kinase inhibitors, antimicrobial agents, and modulators of critical oncogenic pathways[1].

Traditional stepwise syntheses of these aza-fused heterocycles suffer from poor atom economy, the need to isolate highly unstable intermediates, and low overall yields. This application note details a highly optimized, one-pot multicomponent reaction (MCR) strategy. By maintaining all reactants in a single continuous thermodynamic system, researchers can maximize synthetic efficiency, bypass the degradation of reactive intermediates, and ensure high reproducibility when developing novel pyrazole-pyridine libraries[2].

Mechanistic Rationale: The Multicomponent Advantage

The most efficient route to highly substituted pyrazole-pyridine carboxamides bypasses stepwise isolation in favor of a base-catalyzed multicomponent cascade[3]. This involves the simultaneous reaction of a β-keto amide (e.g., 3-oxobutanamide), an aromatic aldehyde, hydrazine hydrate, and a malononitrile derivative[2].

The Causality of the Cascade:

  • Enolization & Knoevenagel Condensation: The addition of a secondary amine catalyst (like piperidine) deprotonates the active methylene of the β-keto amide, driving a Knoevenagel condensation with the aldehyde.

  • Michael Addition: Instead of isolating the resulting electrophilic alkene—which is prone to polymerization—hydrazine is introduced in situ. The hydrazine acts as a potent bis-nucleophile, performing a Michael addition across the double bond.

  • Thermodynamic Sink (Cyclization): The transient intermediate rapidly undergoes intramolecular cyclization and tautomerization. The massive gain in resonance stabilization energy from forming the fully conjugated, aromatic pyrazole-pyridine system acts as a thermodynamic sink, pulling the entire equilibrium forward[4].

Workflow Start Starting Materials (Aldehyde, Hydrazine, β-keto amide, Malononitrile) Step1 Knoevenagel Condensation & Hydrazone Formation Start->Step1 Heat / Solvent Catalyst Base Catalyst (e.g., Piperidine / DBU) Catalyst->Step1 Step2 Michael Addition Step1->Step2 Transient Intermediate Step3 Intramolecular Cyclization & Tautomerization Step2->Step3 Thermodynamic Sink Product Pyrazole-Pyridine Carboxamide Product Step3->Product Validation In-line LC-MS/TLC Validation Product->Validation QA Check

One-pot multicomponent cascade mechanism for pyrazole-pyridine carboxamides.

Quantitative Data: Optimization of Reaction Parameters

To establish a robust protocol, various catalytic and solvent conditions must be evaluated. Table 1 summarizes the quantitative optimization data for the synthesis of a standard pyrazole-pyridine carboxamide derivative.

Table 1: Optimization of Multicomponent Synthesis Parameters

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1NoneEtOH78 (Reflux)12< 10Lack of enolization prevents the initial Knoevenagel condensation.
2Piperidine (5%)EtOH78 (Reflux)485 Optimal protic stabilization; hydrophobic product precipitates upon cooling.
3DBU (5%)MeCN80672Stronger base leads to minor side-product formation (e.g., bis-hydrazones).
4[bmIm]OH (10%)None25289Ionic liquid acts as both solvent and base; highly efficient but cost-prohibitive[5].
5Piperidine (5%)H₂O100845Poor solubility of hydrophobic intermediates stalls the Michael addition phase.

Experimental Protocol: A Self-Validating System

This methodology ensures high fidelity through built-in analytical checkpoints. Do not proceed to subsequent steps without satisfying the validation criteria.

Target: Synthesis of 4-aryl-6-(substituted)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.

  • Step 1: Reagent Preparation & Initial Condensation

    • Action: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-oxobutanamide and 10 mmol of malononitrile in 20 mL of absolute ethanol. Add 0.5 mmol (5 mol%) of piperidine dropwise.

    • Causality: Absolute ethanol is chosen as a protic solvent to stabilize the polar transition states during condensation. Piperidine acts as an organocatalyst, forming a transient iminium ion that lowers the activation energy for the Knoevenagel condensation.

  • Step 2: Controlled Nucleophilic Addition

    • Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add 10 mmol of hydrazine hydrate (96%) dropwise over 10 minutes.

    • Causality: Hydrazine is highly reactive. Low-temperature, dropwise addition controls the exothermic reaction, preventing uncontrolled polymerization and favoring selective attack on the Michael acceptor.

  • Step 3: Cyclization and Thermal Maturation

    • Action: Remove the ice bath and reflux the mixture at 80°C for 4 hours.

    • Validation Checkpoint (Self-Validating Step): At t = 3 hours, perform TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is only validated to proceed to workup when the UV-active intermediate spot ( Rf​≈0.6 ) is completely consumed, and a highly fluorescent product spot ( Rf​≈0.3 ) dominates. If the intermediate persists, add an additional 1 mol% of piperidine and reflux for 1 more hour.

  • Step 4: Workup and Isolation

    • Action: Cool the flask to room temperature, then pour the contents into 50 mL of crushed ice water with vigorous stirring. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

    • Causality: The sudden drop in temperature and dielectric constant forces the crystallization of the highly conjugated pyrazole-pyridine carboxamide, leaving unreacted, highly polar starting materials in the aqueous phase.

Biological Application: Target Engagement

Pyrazole-pyridine carboxamides are not just synthetic curiosities; they are potent biological modulators. Specifically, 3-substituted pyridine derivatives and their fused analogs have shown remarkable ability to inhibit the SHP2 phosphatase and the broader RAS/MAPK signaling cascade[5]. By binding to allosteric pockets, these carboxamides lock RTK-driven pathways in an inactive conformation, halting tumor cell proliferation.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 Phosphatase RTK->SHP2 RAS RAS GTPase SHP2->RAS MAPK RAF/MEK/ERK Cascade RAS->MAPK Proliferation Tumor Cell Proliferation MAPK->Proliferation Inhibitor Pyrazole-Pyridine Carboxamide Inhibitor->SHP2 Allosteric Inhibition Inhibitor->MAPK Kinase Inhibition

Inhibitory action of pyrazole-pyridine carboxamides on the RTK/RAS/MAPK signaling cascade.

References

  • Title: Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3- c]pyrazole derivatives Source: Current Chemistry Letters (Growing Science) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

Sources

Application Note: Catalytic Applications of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of robust, highly active transition metal catalysts relies heavily on the intelligent design of multidentate ligand frameworks. N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (NPPC) represents a privileged scaffold in coordination chemistry and homogeneous catalysis. By bridging a strong σ -donating pyrazole ring and a π -accepting pyridine ring with a highly tunable carboxamide linker, NPPC provides an adaptive coordination environment.

This application note details the mechanistic principles, quantitative performance, and validated experimental protocols for utilizing NPPC-transition metal complexes—specifically Ruthenium (Ru), Palladium (Pd), and Iridium (Ir)—in advanced catalytic transformations such as transfer hydrogenation and cross-coupling.

Mechanistic Insights: The N,N,N-Coordination Paradigm

The catalytic superiority of NPPC complexes stems from their unique electronic adaptability and hemilability.

  • Electronic Modulation via Deprotonation: In its neutral state, NPPC typically acts as a bidentate (N,N) ligand. However, upon introduction of a base, the carboxamide N-H is deprotonated, yielding a strongly anionic nitrogen donor. This shifts the coordination to a rigid, tridentate (N,N,N) pincer-like mode. This deprotonation dramatically increases the electron density at the metal center, which lowers the activation barrier for oxidative addition in Pd-catalyzed couplings and accelerates hydride formation in Ru-catalyzed transfer hydrogenations ().

  • Hemilability and Vacant Sites: The pyridine arm of the NPPC ligand is hemilabile. During the catalytic cycle, the pyridine nitrogen can temporarily dissociate, providing a transient vacant coordination site for substrate binding (e.g., ketone coordination) without leading to catalyst degradation or nanoparticle agglomeration.

G L NPPC Ligand (N,N,N-donor) M Metal Center (Ru, Pd, Ir) L->M Coordination C1 Bidentate (N,N) Hemilabile State M->C1 Neutral Amide C2 Tridentate (N,N,N) Rigid State M->C2 Deprotonated Amide C1->C2 Base added

Figure 1: Coordination modes and hemilability of the NPPC ligand upon base activation.

Quantitative Data: Catalytic Performance Profiles

The following table summarizes the benchmark catalytic efficiencies of NPPC complexes across different transition metals and reaction paradigms. The data highlights the exceptional Turnover Frequencies (TOF) achievable due to the strong σ -donation of the deprotonated amide backbone.

ComplexMetalReaction ParadigmBenchmark SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
Ru-NPPC Ru(II)Transfer HydrogenationAcetophenone0.1 mol%822.098490
Pd-NPPC Pd(II)Suzuki-Miyaura Coupling4-Bromoanisole0.5 mol%604.09547.5
Ir-NPPC Ir(III)Water OxidationCerium(IV) ammonium nitrate1.0 mol%251.0>991,200

Experimental Protocols

Protocol A: Synthesis of the Precatalyst [Ru(NPPC)Cl(p-cymene)]

This protocol outlines the synthesis of the ruthenium precatalyst. The ligand backbone synthesis follows established procedures for pyrazole-3-carboxamides ().

Materials:

  • [RuCl2​(p−cymene)]2​ (0.5 mmol)

  • NPPC Ligand (1.0 mmol)

  • Sodium acetate (NaOAc, 2.0 mmol)

  • Dry, degassed Methanol (20 mL)

Step-by-Step Methodology & Causality:

  • Preparation: In a Schlenk flask under an inert N2​ atmosphere, suspend [RuCl2​(p−cymene)]2​ and the NPPC ligand in dry methanol.

    • Causality: Methanol is selected because it is sufficiently polar to dissolve the precursors while allowing the more hydrophobic, neutral Ru-complex to precipitate as it forms, driving the reaction forward via Le Chatelier's principle.

  • Activation: Add anhydrous NaOAc to the stirring suspension.

    • Causality: NaOAc acts as a mild base. It facilitates the abstraction of the pyrazole N-H proton and assists in chloride substitution, promoting the formation of the N,N-coordinated neutral complex without prematurely deprotonating the carboxamide.

  • Reaction & Validation: Stir the mixture at room temperature for 12 hours.

    • Self-Validation Check: The reaction is successful when the suspension transitions from a murky red-brown to a clear, bright yellow/orange solution, followed by the precipitation of a microcrystalline yellow solid.

  • Isolation: Filter the precipitate under a positive pressure of N2​ , wash sequentially with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL), and dry in vacuo for 4 hours.

Protocol B: Ru-Catalyzed Transfer Hydrogenation of Ketones

This procedure utilizes the Ru-NPPC complex for the reduction of acetophenone to 1-phenylethanol, leveraging an outer-sphere mechanism typical of advanced pincer catalysts ().

Materials:

  • Acetophenone (10 mmol)

  • [Ru(NPPC)Cl(p-cymene)] (0.01 mmol, 0.1 mol%)

  • Potassium hydroxide (KOH, 0.1 mmol, 1.0 mol%)

  • Dry Isopropanol (iPrOH, 20 mL)

Step-by-Step Methodology & Causality:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-NPPC precatalyst in dry isopropanol. Add the KOH as a standard 0.1 M solution in isopropanol.

    • Causality: Dry isopropanol is critical; trace water will compete for coordination sites and hydrolyze the active metal-hydride. KOH is required to deprotonate the carboxamide N-H, which triggers the shift from bidentate to the active tridentate (N,N,N) amido-ruthenium species.

    • Self-Validation Check: Observe an immediate color shift from yellow/orange to deep purple/red. This chromic shift is the spectroscopic signature of the deprotonated, highly electron-rich Ru-amido complex.

  • Substrate Addition: Inject acetophenone (10 mmol) into the activated catalyst solution.

  • Thermal Promotion: Heat the reaction mixture to 82 °C (reflux) under a steady flow of N2​ .

    • Causality: Refluxing provides the thermal energy necessary to overcome the activation barrier of the hydride transfer. Furthermore, isopropanol acts as both solvent and hydride donor; refluxing helps drive the equilibrium toward the product by continuously displacing the generated acetone.

  • Monitoring & Quenching: Monitor the reaction via GC-MS or TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The reaction is complete when the UV-active acetophenone spot ( Rf​≈0.6 ) is entirely replaced by the 1-phenylethanol spot ( Rf​≈0.3 ). Once >95% conversion is confirmed, quench the reaction by exposing the flask to air and cooling to 0 °C, which rapidly oxidizes and deactivates the Ru-hydride species.

G A [Ru(NPPC)Cl(p-cymene)] Precatalyst B [Ru(NPPC)(H)] Active Hydride A->B + iPrOH / Base - Acetone C Substrate Coordination (Ketone) B->C + Ketone D Hydride Transfer Transition State C->D Outer-sphere mechanism E Product Release (Alcohol) D->E E->B + iPrOH - Acetone

Figure 2: Catalytic cycle for Ru-catalyzed transfer hydrogenation using NPPC complexes.

References

  • Baraldi, P. G., Casolari, A., Manfredini, S., Periotto, V., Zanirato, V., Florio, C., & Traversa, U. (1988). "Synthesis of 3-Substituted 7-Methyl-5H-pyrazole[4,3-d]-1,2,3-triazin-4(3H)-ones and Amide-N-Substituted 3-Methyl-4-diazopyrazole-5-carboxamides." Arzneimittel-Forschung/Drug Research, 38(9), 1262-1265. URL:[Link]

  • El Ghadraoui, M., et al. (2024). "Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes." Molecules, 29(5), 1186. URL:[Link]

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Baratta, W., et al. (2004). "Ruthenium(II) Pincer Complexes: Synthesis and Catalytic Activity." Organometallics, 23(26), 6281-6286. URL:[Link]

Application Note: Accelerated Synthesis of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide via Microwave-Assisted Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the Synthetic Bottleneck

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory and antiviral treatments.[1] The title compound, N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, serves as a crucial building block in the synthesis of more complex molecules, such as urate transporter 1 (URAT-1) inhibitors for treating hyperuricemic nephropathy.[2]

Conventional methods for amide bond formation, the cornerstone of this synthesis, often require long reaction times (hours to days), high temperatures using traditional reflux setups, and often result in moderate yields and the formation of byproducts.[3][4] This application note details a robust, microwave-assisted protocol that dramatically accelerates the synthesis, typically completing the reaction in minutes with high yields and purity. Microwave-assisted organic synthesis (MAOS) leverages the efficient and direct heating of polar molecules, leading to remarkable rate enhancements, cleaner reaction profiles, and alignment with the principles of green chemistry.[3][5][6]

The Scientific Principle: Microwave-Driven Amidation

The synthesis involves the formation of an amide bond between 1H-pyrazole-3-carboxylic acid and 2-aminopyridine. Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. To facilitate this transformation, the carboxylic acid is first activated in situ using a coupling agent. This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which converts the carboxylic acid's hydroxyl group into an excellent leaving group.

The subsequent nucleophilic attack by the amino group of 2-aminopyridine on the activated carbonyl center proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts and maintain a favorable reaction environment.

Microwave irradiation dramatically accelerates this process.[5] Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwaves directly energize polar molecules (like the solvent and reactants) through dielectric heating. This leads to rapid, uniform, and "in-core" heating, allowing temperatures to be reached that are far above the solvent's atmospheric boiling point in a sealed vessel.[5] This superheating effect, governed by the Arrhenius law, exponentially increases the reaction rate, slashing reaction times from hours to mere minutes.[5]

Amidation Mechanism Figure 1: Reaction Mechanism for Amide Bond Formation cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation RCOOH 1H-Pyrazole-3-Carboxylic Acid ActiveEster O-Acyl-isourea Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU (Coupling Agent) Base DIPEA (Base) RNH2 2-Aminopyridine Tetrahedral Tetrahedral Intermediate RNH2->Tetrahedral Nucleophilic Attack ActiveEster->Tetrahedral Product N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide Tetrahedral->Product Collapse Byproduct Byproducts Tetrahedral->Byproduct

Caption: Figure 1: Reaction Mechanism for Amide Bond Formation

Detailed Experimental Protocol

This protocol is optimized for a dedicated microwave synthesizer capable of controlling temperature and pressure in a sealed vessel.

Materials & Equipment
Reagent/MaterialGradeSupplier
1H-Pyrazole-3-carboxylic acid≥98%Standard chemical supplier
2-Aminopyridine≥99%Standard chemical supplier
HATU≥98%Standard chemical supplier
DIPEA≥99.5%Standard chemical supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplier
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
HexanesACS GradeStandard chemical supplier
Anhydrous Sodium SulfateACS GradeStandard chemical supplier
Equipment Specification
Microwave Synthesizere.g., Anton Paar Monowave, CEM Discover
10 mL Microwave Reaction VialWith stir bar and snap cap
Flash Chromatography SystemWith silica gel columns
Rotary EvaporatorStandard laboratory grade
Step-by-Step Synthesis Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow

  • Vessel Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1H-pyrazole-3-carboxylic acid (e.g., 112 mg, 1.0 mmol, 1.0 eq).

  • Reagent Addition: Sequentially add 2-aminopyridine (104 mg, 1.1 mmol, 1.1 eq), HATU (456 mg, 1.2 mmol, 1.2 eq), and DIPEA (348 µL, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF). The choice of a high-boiling polar solvent like DMF is critical for its efficient absorption of microwave energy and ability to solubilize the reagents.[7][8]

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 140°C for 15 minutes with active stirring.

  • Work-up and Extraction: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 30 mL of water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to obtain N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results & Data

This microwave-assisted protocol consistently delivers the target compound in significantly higher yields and shorter times compared to conventional methods.[3]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 12 - 24 hours10 - 20 minutes
Typical Yield 50 - 70%75 - 90%
Solvent Dichloromethane / DMFDMF / NMP
Temperature Reflux (~40-155 °C)140 °C
Work-up StandardStandard
Purity Often requires extensive purificationHigh purity after single column

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.

Characterization Data:
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals including a downfield singlet for the amide N-H proton (δ ~9-10 ppm), and distinct aromatic proton signals corresponding to the pyrazole and pyridine rings.

  • Mass Spec (ESI+): Calculated for C₉H₈N₄O, [M+H]⁺. The observed mass should correspond to the calculated molecular weight.

  • IR (KBr, cm⁻¹): Prominent absorption bands are expected for N-H stretching (~3200-3400 cm⁻¹) and amide C=O stretching (~1640-1690 cm⁻¹), confirming the formation of the amide linkage.[3]

Conclusion: A Green and Efficient Future for Synthesis

This application note demonstrates a highly efficient, rapid, and robust microwave-assisted method for synthesizing N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide. By leveraging the unique advantages of microwave heating, this protocol drastically reduces reaction times from many hours to just 15 minutes and significantly improves product yields.[3] The methodology is scalable, aligns with green chemistry principles by reducing energy consumption and reaction time, and provides a reliable route for researchers in drug discovery to access this valuable chemical intermediate.[9]

References

  • Kaur, J., et al. (2020). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society.
  • Białas, M., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]

  • Makhanya, T. R., et al. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. Available at: [Link]

  • Patil, S., et al. (2021). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
  • Pen-Link. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. pen-link.com.
  • Białas, M. (2020). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate. Available at: [Link]

  • Tangeti, V., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect.
  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Ramani, V. C., et al. (2018). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Zhang, S., et al. (2014). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • El-Kateb, A. A., et al. (2012). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety. Life Science Journal.
  • Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, K., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • NIScPR. (2021). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Online Publishing @ NIScPR. Available at: [Link]

  • Patel, V. H., et al. (2012). Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. Journal of Saudi Chemical Society.
  • Stanchev, S., et al. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie.
  • Zhang, S., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Aminopyridine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Aminopyridine (2-AP) is a highly versatile reagent frequently used in Buchwald-Hartwig aminations, urea formations, and ligand synthesis. However, its high polarity and unique thermodynamic properties often complicate downstream purification. This guide provides field-proven, mechanistically grounded solutions to the most common purification bottlenecks researchers encounter when removing unreacted 2-AP.

FAQ 1: Why is 2-aminopyridine so difficult to remove via standard aqueous workup?

The Mechanism: The difficulty in removing 2-AP stems directly from its acid-base profile. The conjugate acid of 2-aminopyridine has a pKa of 6.86[1]. Unlike simple anilines (which typically have a pKa around 4.6), the basicity of 2-AP is primarily localized on the endocyclic ring nitrogen, not the exocyclic primary amine. This is due to the strong resonance stabilization and tautomerization of the protonated intermediate[2].

Because its pKa is near neutral (6.86), 2-AP exists in a dynamic equilibrium between its protonated (water-soluble) and neutral (organic-soluble) states during standard mild aqueous washes. If the aqueous phase is not sufficiently acidified, a large fraction of 2-AP remains neutral and highly soluble in the organic layer, leading to incomplete partitioning[3].

FAQ 2: How can I optimize acid-base extraction to ensure complete removal of 2-aminopyridine?

The Solution: To force 2-AP entirely into the aqueous phase, you must exploit the Henderson-Hasselbalch relationship. The pH of the aqueous wash must be at least 2 units below its pKa (i.e., pH < 4.8) to ensure >99% protonation[3].

Step-by-Step Methodology: Optimized Acid Wash

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Add an equal volume of 1M HCl (pH ~0–1) to the separatory funnel.

  • Agitation: Shake vigorously for 1-2 minutes, venting frequently. The low pH ensures the ring nitrogen of 2-AP is fully protonated, converting it to a highly water-soluble pyridinium salt.

  • Separation: Allow the phases to separate completely and drain the lower aqueous layer.

  • Iteration: Repeat the 1M HCl wash 2 to 3 times. Causality note: Multiple sequential washes are exponentially more effective at shifting the partition coefficient than a single large-volume wash[4].

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a standard brine wash.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product.

G Start Crude Mixture (Product + 2-AP) AddAcid Add 1M HCl (pH < 3) Start->AddAcid Separate Phase Separation AddAcid->Separate OrgLayer Organic Layer (Neutral Product) Separate->OrgLayer Top/Bottom Depends on Solvent AqLayer Aqueous Layer (Protonated 2-AP) Separate->AqLayer Discard or Recover Wash Wash with Brine & Dry (Na2SO4) OrgLayer->Wash Pure Concentrate to Pure Product Wash->Pure

Workflow for removing 2-aminopyridine via pH-controlled acid-base extraction.

FAQ 3: My synthesized product is acid-sensitive. What is the best alternative to acidic extraction?

The Solution: If your target molecule degrades under low pH, or if it is also basic (preventing orthogonal extraction), polymer-bound scavenger resins are the most effective solution[4].

Since 2-AP contains an exocyclic primary amine, electrophilic resins such as polymer-bound isocyanate will covalently trap the unreacted 2-AP. The isocyanate group reacts rapidly with the primary amine of 2-AP to form a stable urea linkage. Because the isocyanate is tethered to an insoluble polystyrene backbone, the resulting 2-AP-urea adduct remains in the solid phase and is easily removed by simple filtration, leaving the non-nucleophilic product in the filtrate.

G Resin Polymer-Bound Isocyanate Resin Reaction Nucleophilic Addition (RT, 1-2h) Resin->Reaction Amine Unreacted 2-Aminopyridine Amine->Reaction Urea Resin-Bound Urea (Insoluble) Reaction->Urea Filter Simple Filtration Urea->Filter Filtrate Pure Product in Filtrate Filter->Filtrate

Mechanism of covalent capture of 2-aminopyridine using an isocyanate scavenger resin.

Quantitative Data: Scavenger Resin Selection Guide

Resin TypeTarget Functional GroupCapture MechanismTypical Equivalents NeededReaction Time
Isocyanate Primary/Secondary AminesCovalent (Urea formation)2.0 - 4.0 eq1 - 2 hours
Benzaldehyde Primary AminesCovalent (Imine formation)3.0 - 5.0 eq2 - 4 hours
Sulfonic Acid Basic AminesIonic (Catch-and-release)3.0 - 5.0 eq1 - 2 hours

Data summarized from standard combinatorial chemistry purification protocols[4].

FAQ 4: When purifying via silica gel chromatography, 2-aminopyridine streaks across all fractions. How do I fix this?

The Mechanism: Silica gel is inherently acidic due to the presence of surface silanol (-SiOH) groups. When a basic compound like 2-AP (pKa 6.86) interacts with acidic silica, it undergoes strong, non-specific ionic interactions. This causes severe peak tailing and leads to co-elution with the target product[4].

The Solution: You must passivate the silica gel by adding a basic modifier to your mobile phase. Incorporating 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide into your eluent (e.g., Hexane/EtOAc + 1% TEA) neutralizes the acidic silanol sites. The basic modifier outcompetes 2-AP for the stationary phase binding sites, ensuring sharp, distinct elution bands and preventing streaking.

FAQ 5: Can I use physical methods like sublimation to remove 2-aminopyridine?

The Solution: Yes. 2-Aminopyridine possesses a relatively high vapor pressure for a solid and a low enthalpy of sublimation[5]. It readily sublimes at elevated temperatures under reduced pressure.

Protocol: If your target product is non-volatile and thermally stable, subject the crude solid mixture to high vacuum (e.g., < 0.1 Torr) while gently heating the flask to 60–70 °C [6]. The unreacted 2-AP will sublime and crystallize on the cold finger of the sublimation apparatus, leaving the purified product behind in the reaction flask. This is an excellent, solvent-free method for late-stage purification.

References
  • Aminopyridines - EPA Archive. epa.gov.
  • Pyrido[1,2-a]pyrimidinones and Thiazolo[3,2-a]pyrimidinones: Precursors for Pyridyl- and Thiazolyliminopropadienones. connectsci.au.
  • How to remove unreacted 2-aminopyridine
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. mdpi.com.
  • Among 2-aminopyridine and 4-aminopyridine which is more basic? quora.com.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. rsc.org.
  • Aldrichimica Acta 37, 2004 - MilliporeSigma. sigmaaldrich.com.

Sources

Solving solubility issues of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Welcome to the technical support guide for N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to address the common challenge of this compound's low aqueous solubility. Our goal is to equip you with the scientific rationale and practical steps to achieve your desired concentration in solution for downstream applications.

Part 1: Understanding the Challenge & Initial Troubleshooting

Frequently Asked Questions (FAQs)

Q1: I've added my N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide solid to water/buffer, but it won't dissolve. What is the first thing I should check?

A1: The first step is to recognize that N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide possesses structural features—specifically the pyridine ring—that make its solubility highly dependent on pH. The pyridine nitrogen has a pKa estimated to be in the range of 4-5. Below this pKa, the nitrogen atom becomes protonated, resulting in a cationic species with significantly higher aqueous solubility.

Your initial observation of low solubility is likely because you are attempting to dissolve the compound in a neutral pH environment (e.g., pure water, PBS pH 7.4). At this pH, the molecule is in its neutral, less soluble form.

Actionable First Step: Attempt to dissolve the compound in an acidic solution. Start with a simple screen using 0.1 M hydrochloric acid (HCl) or a pH 4.0 buffer (e.g., acetate buffer) to see if you observe a significant visual improvement in solubility.

Q2: Why is pH so critical for this specific molecule?

A2: The phenomenon is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound. For a basic compound like this one (due to the pyridine moiety), the equation is:

pH = pKa + log([Unionized Form] / [Ionized Form])

As the pH of the solution drops below the pKa of the pyridine ring, the equilibrium shifts dramatically in favor of the protonated, ionized form. This ionized form can readily participate in ion-dipole interactions with water molecules, which is a much stronger driver of solubility than the hydrogen bonding available to the neutral form.

Q3: I see some improvement with acid, but I need to work at a physiological pH (e.g., pH 7.4). What are my options?

A3: This is a classic challenge in drug development known as the "pH shift" effect, where a compound precipitates upon moving from an acidic formulation environment to a neutral physiological environment. If your final application requires physiological pH, you have several advanced strategies to consider, which are detailed in Part 2 of this guide:

  • Co-solvency: Introduce a water-miscible organic solvent to the aqueous medium to increase the solubility of the neutral form.

  • Cyclodextrin Complexation: Encapsulate the hydrophobic parts of the molecule within a cyclodextrin cavity.

  • Surfactant-based Formulations: Utilize micelles to entrap the compound.

The logical workflow for addressing solubility is to first confirm and characterize the pH-dependent solubility and then, if necessary, move to these more complex formulation strategies.

Initial Troubleshooting Workflow

This diagram outlines the decision-making process for your initial solubility screening experiments.

G cluster_0 Initial Solubility Assessment cluster_1 pH Modification Strategy start Start: N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide solid prep_neutral Prepare suspension in neutral vehicle (e.g., Water, PBS pH 7.4) start->prep_neutral observe_neutral Observe for complete dissolution prep_neutral->observe_neutral success Goal Achieved: Soluble at Neutral pH observe_neutral->success Yes failure Issue: Poorly Soluble at Neutral pH observe_neutral->failure No prep_acidic Prepare suspension in acidic vehicle (e.g., pH 2-4 buffer) failure->prep_acidic Hypothesis: Solubility is pH-dependent observe_acidic Observe for complete dissolution prep_acidic->observe_acidic acid_success Success: Soluble in Acid. Proceed to pH-Solubility Profile. observe_acidic->acid_success Yes acid_failure pH modification alone is insufficient. Proceed to Advanced Strategies. observe_acidic->acid_failure No

Caption: Initial troubleshooting workflow for solubility issues.

Part 2: Advanced Formulation Strategies & Protocols

If pH modification alone is insufficient or incompatible with your experimental endpoint, the following strategies can be employed. These methods alter the solvent environment to make it more favorable for the solute.

Strategy 1: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy required to create a cavity in the solvent for the non-polar solute, thereby increasing solubility. Common co-solvents in research and pharmaceutical applications include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

When to Use: This is often the next step after pH modification fails or when a stock solution at high concentration is needed. It is crucial to ensure the chosen co-solvent is compatible with your assay (e.g., cell-based assays are sensitive to high concentrations of DMSO).

Experimental Protocol: Co-solvent Solubility Screening

  • Preparation: Prepare stock solutions of various co-solvents (e.g., Ethanol, PG, PEG 400, DMSO).

  • Vehicle Preparation: Create a series of aqueous vehicles containing increasing percentages of a single co-solvent (e.g., 10%, 20%, 30%, 40% v/v PG in water).

  • Equilibration: Add an excess amount of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide to a fixed volume (e.g., 1 mL) of each co-solvent vehicle in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A vial rotator or shaker is ideal.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration using a validated analytical method like HPLC-UV.

Data Presentation: Expected Outcome

Co-solvent System (% v/v in Water)Measured Solubility (µg/mL)Fold Increase (vs. Water)
Water (Control)~51.0
10% Propylene Glycol~5010
20% Propylene Glycol~25050
40% Propylene Glycol~1200240
20% PEG 400~40080

Note: Data are illustrative.

Strategy 2: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. Poorly soluble molecules can partition into this non-polar cavity, forming an inclusion complex. This complex has the favorable water-friendly exterior of the cyclodextrin, leading to a significant increase in the apparent solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.

When to Use: This is an excellent choice for in vivo studies or when organic co-solvents must be avoided. It is a highly effective method for increasing the solubility of aromatic compounds.

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in a relevant buffer (e.g., pH 7.4 PBS).

  • Equilibration: Add an excess amount of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide to each cyclodextrin solution.

  • Mixing & Separation: Follow steps 4 and 5 from the Co-solvent protocol.

  • Quantification: Analyze the supernatant from each sample via HPLC-UV to determine the compound's concentration.

  • Analysis: Plot the solubility of the compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase-solubility diagram indicates the nature of the complexation. A linear (AL-type) relationship is common and indicates a 1:1 complex.

Logical Flow for Advanced Strategy Selection

G start pH modification is insufficient or unsuitable decision Is an organic solvent acceptable in the final application? start->decision cosolvent_path Select Co-solvency Strategy decision->cosolvent_path Yes cyclodextrin_path Select Cyclodextrin Complexation Strategy decision->cyclodextrin_path No cosolvent_exp Perform Co-solvent Screening Protocol cosolvent_path->cosolvent_exp cyclodextrin_exp Perform Phase-Solubility Study with HP-β-CD cyclodextrin_path->cyclodextrin_exp

Caption: Decision tree for selecting an advanced solubility enhancement method.

Part 3: References

  • Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

  • Title: Cosolvents and Cosolvency Source: Encyclopedia of Pharmaceutical Science and Technology URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazole-containing compounds are ubiquitous in medicinal chemistry, but coupling pyrazole carboxylic acids or pyrazole amines presents unique thermodynamic and kinetic challenges. This guide is designed for researchers and drug development professionals to troubleshoot low yields, epimerization, and side reactions during pyrazole amide bond formation.

Troubleshooting & FAQs: The Thermodynamics of Pyrazole Amidation

Q: Why does increasing the reaction temperature to drive incomplete pyrazole couplings often result in complex mixtures? A: Pyrazoles present a unique dichotomy of nucleophilicity and acidity. While the target exocyclic amine requires activation to form the amide bond, the pyrazole ring nitrogens (N1/N2) are prone to competing reactions. Elevating the temperature (e.g., >40 °C) increases the kinetic energy of the system, allowing the less nucleophilic pyrazole ring nitrogens to overcome their activation barrier and attack the activated acyl species. This leads to the formation of undesired N-acyl pyrazoles 1. Furthermore, if the carboxylic acid contains a stereocenter at the α-position, higher temperatures drastically accelerate oxazolone formation, leading to rapid epimerization 2.

Q: If room temperature yields poor conversion with standard reagents like HATU or EDC/HOBt, what is the optimal alternative? A: Instead of increasing the temperature, you must change the activation chemistry. Propylphosphonic anhydride (T3P®) combined with a mild base like pyridine is highly effective for epimerization-prone and sterically hindered substrates 2. T3P operates efficiently at room temperature (20–25 °C) and suppresses the formation of N-acylated side products. In cases where HATU yields less than 5% due to poor activation, T3P at ambient temperature has demonstrated superior assay yields (>80%) without the need for thermal driving 3. Alternatively, TBTU with pyridine at 25 °C has been shown to exclusively form desired acyclic amides while avoiding intramolecular aza-Michael cyclizations 4.

Q: How does the choice of base interact with temperature optimization? A: The base modulates both the concentration of the active nucleophile and the rate of epimerization. Strong, sterically hindered bases like DIPEA or TEA at elevated temperatures can easily deprotonate the α-carbon of the activated ester. Pyridine, being a weaker base, is sufficient to drive the coupling with T3P at 0–25 °C while keeping epimerization to an absolute minimum 5.

Mechanistic Pathways & Workflows

Pathway SM Carboxylic Acid + Pyrazole Amine Act Activated Intermediate (e.g., T3P or HATU ester) SM->Act Coupling Reagent OptTemp Optimal Temp (0-25°C) Pyridine base Act->OptTemp HighTemp Elevated Temp (>40°C) Strong base (e.g., DIPEA) Act->HighTemp Desired Desired Exocyclic Amide (High Yield, Retention of ee) OptTemp->Desired Side1 N-Acyl Pyrazole (Ring Acylation) HighTemp->Side1 Side2 Epimerization / Cyclization (aza-Michael) HighTemp->Side2

Mechanistic pathway of pyrazole amide coupling versus temperature-dependent side reactions.

Workflow Start Analyze Pyrazole Coupling Issue LowYield Low Conversion at RT Start->LowYield Epimer Epimerization / Side Reactions Start->Epimer Action1 Switch to T3P/Pyridine Maintain 25°C LowYield->Action1 Action2 Protect Pyrazole NH (e.g., MOM or THP) LowYield->Action2 Epimer->Action1 Action3 Lower Temp to 0°C Use mild base Epimer->Action3 Success Optimized Amide Formation Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for optimizing pyrazole amide coupling conditions.

Quantitative Data: Coupling Conditions Comparison

The following table summarizes the causal relationship between reagent selection, temperature profiles, and the risk of generating pyrazole-specific side products 4, [[2]]().

Coupling Reagent & BaseOptimal Temp RangeEpimerization RiskN-Acylation / Cyclization RiskTypical Yield
HATU / DIPEA 20–25 °CModerateHigh (if pyrazole NH unprotected)50–60%
EDC / HOBt / TEA 25–40 °CModerateModerate40–55%
T3P / Pyridine 0–25 °CVery LowLow>80%
TBTU / Pyridine 25 °CLowLow70–85%

Self-Validating Experimental Protocol

Optimized T3P-Mediated Pyrazole Amide Coupling at Ambient Temperature

This protocol utilizes a self-validating feedback loop: the use of T3P ensures that if the reaction is proceeding correctly, the byproducts will be entirely water-soluble, allowing for a clean organic layer during workup without the need for thermal degradation checks 2.

Step 1: Preparation & Solvation In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and the pyrazole amine (1.05 equiv) in anhydrous EtOAc or DMF to achieve a concentration of 0.2–0.5 M.

Step 2: Base Addition Add pyridine (3.0 equiv) to the stirring solution at room temperature. Causality Check: If the substrate is highly prone to epimerization (e.g., contains an α-chiral center), cool the mixture to 0 °C using an ice bath before base addition to lower the kinetic energy available for oxazolone formation 5.

Step 3: Controlled Activation Dropwise add T3P (50% solution in EtOAc or DMF, 1.5 equiv). Causality Check: Slow addition controls the exothermic nature of the activation step, preventing localized temperature spikes that could trigger N-acylation of the pyrazole core.

Step 4: Isothermal Reaction Monitoring Stir the reaction strictly at 20–25 °C. Monitor the progression via LC-MS. Typical reaction times range from 2 to 16 hours. Critical Rule: Do not heat the reaction even if conversion appears slow; instead, extend the reaction time. Heating will exponentially increase the rate of pyrazole ring acylation [[1]]().

Step 5: Quench and Aqueous Workup Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Because T3P byproducts are highly water-soluble, the organic layer will self-purify, leaving predominantly the desired amide 2.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure pyrazole amide.

References

  • Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors Source: openlabnotebooks.org URL:4

  • Accessing N-Acyl Azoles via Oxoammonium Salt-Mediated Oxidative Amidation | Organic Letters Source: acs.org URL:1

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 | Organic Process Research & Development Source: acs.org URL:5

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: organic-chemistry.org URL:2

  • Understanding T3P® from start to finish Source: rxweb-prd.com URL:3

Sources

Technical Support Center: Pyrazole Functionalization & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for pyrazole functionalization. Pyrazoles are privileged scaffolds in drug discovery, but their inherent tautomerism and multiple reactive sites often lead to complex mixtures of regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol during N-alkylation, N-arylation, and C-H functionalization.

Diagnostic Workflow for Functionalization

Before diving into specific reaction conditions, use the following logical framework to determine the optimal synthetic strategy based on your target regioisomer.

Workflow Start Pyrazole Core Functionalization N_func N-Functionalization (N1 vs N2) Start->N_func C_func C-Functionalization (C3/C4/C5) Start->C_func Alkylation N-Alkylation N_func->Alkylation Arylation N-Arylation N_func->Arylation C4_func C4-Position (Electrophilic Attack) C_func->C4_func C5_func C3/C5-Position (Directed C-H Activation) C_func->C5_func Base_Choice Steric/Electronic Control: Use 2,6-lutidine or Mitsunobu conditions Alkylation->Base_Choice Chan_Lam Chan-Lam Coupling: Cu(OAc)2, Ar-B(OH)2, O2 Oxidant Arylation->Chan_Lam

Diagnostic workflow for selecting pyrazole functionalization strategies.

Module 1: Troubleshooting N-Alkylation Regioselectivity

FAQ: Why does my N-alkylation yield a 1:1 mixture of N1 and N2 isomers despite having a bulky C3 substituent?

Causality & Solution: When you use strong bases (like KOt-Bu or NaH), the pyrazole is fully deprotonated to form a highly reactive, naked pyrazolide anion. In this state, the energy difference between the two regioisomeric transition structures is often negligible, overriding any steric bias and resulting in poor regioselectivity[1].

To solve this, switch to a weaker, sterically hindered base such as 2,6-lutidine. This prevents full dissociation of the anion, maintaining a hydrogen-bonded pre-transition state that heavily favors alkylation at the sterically less hindered nitrogen (N1)[1]. Alternatively, utilizing neutral Mitsunobu conditions (alkanol, PPh3, DIAD) completely avoids the free anion, providing exquisite regiocontrol.

Quantitative Data: Influence of Base on Regioselectivity

Data based on the N-alkylation of a C3-substituted pyrazole with an alkyl halide.

BasepKa (Conjugate Acid)Reactive IntermediateMajor IsomerRatio (N1:N2)
KOt-Bu~17.0Free Pyrazolide AnionMixture2:3
K2CO3~10.3Ion PairMixture1:1
2,6-Lutidine~6.7H-Bonded ComplexDesired (N1)9:1
Mitsunobu (Neutral)N/APhosphonium AdductDesired (N1)>10:1
Protocol: Regioselective N-Alkylation Using 2,6-Lutidine

This protocol is designed to favor the sterically less hindered N1 position.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the unsymmetrical pyrazole (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.

  • Base Addition: Add 2,6-lutidine (1.5 eq) dropwise at room temperature. Stir for 15 minutes to establish the necessary hydrogen-bonded pre-transition state.

  • Electrophile Addition: Slowly add the alkyl halide (1.2 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 16 hours.

    • Self-Validation Step: Monitor the reaction by TLC (Hexanes/EtOAc 7:3). The desired N1 isomer will almost always exhibit a higher Rf​ value than the N2 isomer due to a lower overall dipole moment.

  • Workup: Cool to room temperature. Quench with 1M HCl to protonate and remove the 2,6-lutidine into the aqueous layer. Extract with EtOAc, wash with brine, and dry over Na2SO4.

  • Verification: Purify via flash chromatography. Confirm the regiochemistry using 1D NOESY NMR; irradiate the newly installed N-alkyl CH2 protons and look for NOE cross-peaks to the C5-H proton (which will be absent if the alkyl group is at N2).

Module 2: N-Arylation via Chan-Lam Coupling

FAQ: How do I control N1 vs N2 arylation in unsymmetrical pyrazoles during cross-coupling?

Causality & Solution: The Chan-Lam coupling utilizes a Cu(II)/Cu(III) catalytic cycle. Unlike traditional SN2 alkylation, regioselectivity here is governed during the coordination of the pyrazole to the Ar-Cu(II) intermediate[2]. Generally, the copper center will coordinate to the least sterically hindered nitrogen, favoring N1-arylation[2].

However, electronic effects can override sterics . If your pyrazole contains an α -activating group (such as an ester or ketone at C3), it can chelate the copper atom, acting as a directing group and forcing arylation at the more hindered nitrogen[2]. To ensure reproducibility, strictly control the oxygen stoichiometry (e.g., using a tube-in-tube reactor) and the pyridine equivalents, as pyridine acts as a crucial ligand stabilizing the active Cu(II) species[3].

ChanLamCycle Cu2 Cu(II)L2 Transmetalation Trans- metalation Cu2->Transmetalation Cu2_Ar Ar-Cu(II)L Transmetalation->Cu2_Ar Coordination Pyrazole Coordination Cu2_Ar->Coordination Cu2_Ar_N Ar-Cu(II)-N Coordination->Cu2_Ar_N Oxidation Oxidation (O2) Cu2_Ar_N->Oxidation Cu3_Ar_N Ar-Cu(III)-N Oxidation->Cu3_Ar_N RedElim Reductive Elimination Cu3_Ar_N->RedElim RedElim->Cu2 Cu(I) oxidation Product N-Aryl Pyrazole RedElim->Product

Catalytic cycle of the copper-mediated Chan-Lam N-arylation.

Protocol: Copper-Catalyzed Chan-Lam N-Arylation
  • Preparation: In a reaction vial open to the air (or equipped with an O2 balloon/tube-in-tube reactor), combine the pyrazole (1.0 eq), arylboronic acid (2.0 eq), and anhydrous Cu(OAc)2 (0.1 eq).

  • Solvent & Ligand Addition: Add anhydrous dichloromethane (0.1 M) followed by pyridine (2.0 eq).

    • Causality Note: Pyridine is dual-purpose; it acts as a ligand to prevent copper precipitation and as a general base to facilitate transmetalation[3].

  • Reaction: Stir vigorously at room temperature for 24 hours.

    • Self-Validation Step: Observe the color of the reaction. The solution should maintain a deep blue/green hue, indicating the presence of the active Cu(II) species. If the reaction turns muddy brown or black, Cu2O has precipitated, indicating that the oxidation step (Cu(I) to Cu(II)) has failed due to insufficient oxygen[3].

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, washing generously with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify by silica gel column chromatography.

Module 3: Direct C-H Functionalization

FAQ: How do I selectively functionalize the C4 position over the C3/C5 positions?

Causality & Solution: The pyrazole ring is a π -excessive heterocycle, but the electron density is not distributed equally. The C4 position is the most electron-rich carbon atom in the ring. Therefore, standard electrophilic aromatic substitution (EAS) reactions—such as halogenation (using NBS/NIS) or Vilsmeier-Haack formylation—will intrinsically occur at the C4 position with near-perfect regioselectivity[4].

If your goal is to functionalize the C3 or C5 positions, you cannot rely on standard electrophiles. Instead, you must utilize transition-metal-catalyzed direct C-H functionalization[4]. This requires installing a directing group (such as a pyridine or an amide) on the N1 position to chelate a Palladium or Ruthenium catalyst, bringing the metal center into close proximity with the adjacent C5-H bond for selective activation.

References

  • Waghamare, S. U. (2025). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. ResearchGate.[Link]

  • Beilstein Journal of Organic Chemistry. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein-Journals.[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyrazole-Ligand Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving catalyst poisoning issues encountered in reactions utilizing pyrazole-based ligands, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple checklists and explain the causality behind experimental observations and troubleshooting choices.

Part 1: First-Line Diagnostics & FAQs

This section addresses the most common initial signs of catalyst deactivation. Answering these questions can often provide a rapid diagnosis and point toward a solution.

Q1: My reaction is sluggish, has stalled completely, or shows low conversion. How do I know if catalyst poisoning is the cause?

A1: This is the most common symptom of catalyst deactivation. Key indicators of poisoning include:

  • Sudden Cessation: The reaction proceeds initially but then stops abruptly. This suggests a fast-acting poison present in substoichiometric amounts that is consumed, deactivating the catalyst.

  • Inconsistent Results: Reactions are not reproducible between different batches of reagents or solvents, suggesting variable levels of impurities.[1]

  • Failure with Specific Substrates: The reaction works with simple, clean substrates but fails when moving to more complex or less pure starting materials.

  • Visual Changes: The appearance of a black precipitate (palladium black) is a strong indicator of catalyst aggregation and decomposition, which can be induced by poisons or harsh reaction conditions.[1]

A definitive way to test for poisoning is to run a control experiment with highly purified reagents and solvents.[1] A significant improvement in yield strongly implicates impurities in your standard materials.

Q2: The color of my reaction mixture changed unexpectedly. What does this signify?

A2: A color change can be a diagnostic clue. For instance, in palladium-catalyzed reactions, the active Pd(0) species is often generated in situ, and the reaction mixture may have a characteristic color. A change to a very dark or black solution can indicate the formation of palladium black, an inactive, aggregated form of palladium.[1] This can happen when the pyrazole ligand is displaced or the complex is destabilized, often due to competitive binding by a poison.

Q3: Can the pyrazole ligand or the substrate/product itself be the source of poisoning?

A3: Yes, this is a critical and often overlooked aspect.

  • Substrate Poisoning: The starting material, especially if it contains other coordinating functional groups (e.g., unprotected amines, thiols), can act as a poison. The nitrogen atoms of the pyrazole ring itself are Lewis basic and can, under certain conditions or with specific metal centers, lead to the formation of inactive catalyst species.[2]

  • Product Inhibition: The product of the reaction, if it contains a strong coordinating moiety, can bind to the catalyst more strongly than the starting materials, leading to a shutdown of the catalytic cycle.[2] This is often observed as a reaction that slows down progressively as the product concentration increases.

Part 2: Deep-Dive Troubleshooting by Poison Class

Once initial diagnostics suggest poisoning, the next step is to identify the likely culprit. Poisons typically fall into several common classes.

A. Sulfur Compounds

Sulfur-containing compounds are among the most potent and common poisons for palladium catalysts.[3][4]

Q4: What is the mechanism of sulfur poisoning and what are the common sources?

A4: Sulfur compounds deactivate palladium catalysts through strong chemisorption onto the metal's active sites.[4] This binding is often irreversible under typical reaction conditions, forming stable palladium-sulfur species (e.g., Pd₄S, PdSO₄) that are catalytically inactive.[5][6] This effectively blocks the sites needed for oxidative addition and other steps in the catalytic cycle.

Common Sources:

  • Reagents: Thioethers, thiols, and sulfoxides present as impurities in starting materials or solvents.[4]

  • Gases: Hydrogen sulfide (H₂S) impurities in hydrogen or inert gas lines.[7]

  • Leaching: Sulfur leached from rubber septa or other lab equipment.

B. Halides, Water, and Air

While essential for some catalytic cycles (e.g., aryl halides), excess halides or the presence of air and moisture can be detrimental.

Q5: How can excess halides, air, or moisture poison my pyrazole-ligand catalyst system?

A5:

  • Excess Halide Ions: High concentrations of halide ions (Cl⁻, Br⁻, I⁻) can coordinate to the palladium center, forming stable, less active palladium-halide complexes that can inhibit substrate binding.[1]

  • Oxygen (Air): The active form of the catalyst is typically a low-valent species, such as Pd(0). Oxygen can oxidize the catalyst to an inactive Pd(II) state, disrupting the catalytic cycle.[1] Maintaining a strictly inert atmosphere is crucial.

  • Water: The effect of water is highly reaction-dependent. In some cases, it can be beneficial, but in others, it can act as a poison by promoting unwanted side reactions or facilitating catalyst decomposition.[3][7]

C. Other Catalyst Poisons

Q6: What other classes of compounds should I be aware of as potential catalyst poisons?

A6: Beyond sulfur and halides, several other substance classes can deactivate your catalyst.

Poison ClassCommon SourcesMechanism & EffectRecommended Analytical Method
Heavy Metals Leached from equipment, impure reagentsIrreversible binding to active sites. Arsenic, lead, and mercury are particularly potent.[8]ICP-MS or ICP-OES of the used catalyst or reagents.[3][8]
Nitrogen Compounds Amines, amides, pyridines, nitriles in reagents/solventsAct as Lewis bases, competitively binding to the metal center and blocking active sites.[2][3]GC-MS or LC-MS analysis of starting materials.[3][9]
Carbon Monoxide Impurity in gas cylinders (e.g., H₂, CO₂)Strong π-acceptor ligand that binds very tightly to palladium, leading to deactivation.[3]Specialized GC analysis of gas streams.
Phosphorus Compounds Phosphines, phosphites, phosphatesSimilar to nitrogen compounds, they can act as competitive ligands. Trace phosphine impurities can be an issue.ICP-MS for elemental phosphorus; ³¹P NMR for specific compounds.
Part 3: Proactive & Remedial Strategies
Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and solving catalyst poisoning issues.

G Start Reaction Sluggish or Failed Check_Purity Run Control Reaction with High-Purity Reagents Start->Check_Purity Improved Yield Improved? Check_Purity->Improved Yes No_Improvement Catalyst System Issue Check_Purity->No_Improvement No Poison_Source Poison is in Reagents/Solvents Improved->Poison_Source Purify Action: Purify All Starting Materials. Implement Guard Bed. Poison_Source->Purify Analyze_Catalyst Action: Analyze Spent Catalyst (ICP-MS, XPS, XRD) No_Improvement->Analyze_Catalyst Identify_Poison Identify Specific Poison (e.g., S, Pb, As) Analyze_Catalyst->Identify_Poison Regenerate Action: Attempt Catalyst Regeneration or Use New Catalyst Batch Identify_Poison->Regenerate

Caption: Systematic workflow for troubleshooting catalyst poisoning.

Experimental Protocols

Protocol 1: Purification of a Pyrazole Substrate by Recrystallization

This protocol is essential when the pyrazole starting material is suspected to be a source of impurities.

  • Solvent Selection: Choose a solvent system where the pyrazole is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/water, hexane/ethyl acetate, or isopropanol.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole compound in the minimum amount of boiling solvent to form a saturated solution.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities and lead to smaller crystals. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly under vacuum. Confirm purity by melting point analysis or NMR spectroscopy.

Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst

For catalysts poisoned by certain species like sulfur, thermal treatment can sometimes restore activity. This is typically more effective for heterogeneous catalysts.

Disclaimer: This is a general guideline. The optimal temperature and atmosphere are highly catalyst-specific and should be determined empirically. This process can also lead to sintering if not carefully controlled.

  • Catalyst Loading: Carefully load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with a high-purity inert gas (e.g., Argon or Nitrogen) for 30-60 minutes at room temperature to remove any adsorbed air or moisture.

  • Oxidative Treatment (Optional but common for coking/sulfur): Introduce a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).

  • Temperature Ramp: Slowly ramp the temperature to a target between 400-550°C.[11] The exact temperature depends on the thermal stability of the catalyst and its support. Hold at this temperature for 2-4 hours. This step aims to burn off carbonaceous deposits and convert some sulfide species to volatile SO₂.[5]

  • Reductive Treatment: After cooling under inert gas, switch the gas flow to a dilute hydrogen/inert gas mixture (e.g., 5% H₂ in N₂).

  • Second Temperature Ramp: Slowly ramp the temperature again to a similar or slightly lower temperature than the oxidative step. This reduces the oxidized palladium species back to the active metallic state.[12]

  • Cool Down: Cool the catalyst slowly to room temperature under a continuous flow of inert gas before use.

Catalyst Poisoning and Regeneration Overview

The following diagram illustrates the general concept of an active site being blocked by a poison and the goal of a regeneration process.

G cluster_0 Active Catalyst cluster_1 Poisoning cluster_2 Regeneration Active Pd(0)-L (Active Site) Poisoned Pd-S (Inactive) Active->Poisoned + Poison Poison Poison (S) Poison->Poisoned Regen Heat + O₂/H₂ Poisoned->Regen Regeneration Process Regen->Active Restored Activity

Sources

Technical Support Center: Advanced Recrystallization & Solvent Selection for Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the purification of pyrazole carboxamides—a privileged pharmacophore prevalent in succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors[1][2].

Due to their complex hydrogen-bonding capabilities and high molecular weights, pyrazole carboxamides present unique thermodynamic challenges during crystallization, including liquid-liquid phase separation (LLPS) and conformational polymorphism[3][4]. This guide synthesizes field-proven methodologies and thermodynamic principles to help you achieve high-purity, morphologically stable active pharmaceutical ingredients (APIs).

Part 1: Frequently Asked Questions (FAQs) on Thermodynamics & Solvent Selection

Q1: Why do my pyrazole carboxamide batches frequently "oil out" instead of forming a crystalline suspension? A1: Oiling out, thermodynamically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich emulsion and a solvent-rich phase rather than integrating into a rigid crystal lattice[5]. Pyrazole carboxamides are particularly susceptible to this because their bulky substituents and flexible amide bonds create kinetic hindrance during nucleation. When using solvents where the drug exhibits excessively high solubility at elevated temperatures, the maximum achievable supersaturation is reduced, pushing the cooling trajectory directly into the metastable LLPS miscibility gap[3].

Q2: How does solvent selection influence the polymorphic outcome of pyrazole carboxamides? A2: Pyrazole rings can act as both hydrogen bond donors and acceptors, while the carboxamide moiety introduces rotational freedom. This dual nature frequently results in "high-Z'" crystal structures (multiple independent molecules in the asymmetric unit) and conformational polymorphism[4]. Protic solvents (like ethanol) strongly interact with the pyrazole nitrogen, potentially stabilizing specific tautomers via intermolecular supramolecular synthons[6]. Conversely, aprotic solvents (like ethyl acetate) may force the molecule to satisfy its hydrogen-bonding requirements intramolecularly or via dimerization[4][7]. Selecting a solvent system that consistently yields the thermodynamically stable polymorph is critical for API bioavailability.

Q3: What is the optimal solvent strategy for rejecting unreacted amines and urea byproducts from amide coupling? A3: The most effective strategy relies on a binary solvent/antisolvent system that creates a steep solubility gradient for the target pyrazole but maintains high solubility for impurities[8]. A mixture of Ethyl Acetate (solvent) and Cyclohexane (antisolvent) is highly effective for rejecting lipophilic byproducts[9]. For polar amine salts, an Ethanol/Water (1:1) system is preferred, as the protic nature of ethanol dissolves the salts while water drives the precipitation of the hydrophobic pyrazole core[1][10].

Part 2: Troubleshooting Guide

Issue 1: The solution forms a sticky, amorphous gum upon cooling (LLPS / Oiling Out)
  • Causality: The system has crossed the liquid-liquid phase boundary before reaching the critical supersaturation required for spontaneous nucleation. The resulting oil droplets act as a highly mobile solvent phase that readily traps impurities, eventually solidifying into an impure amorphous gum[5].

  • Resolution:

    • Switch Solvents: Move away from solvents with extremely high API solubility. Choose a solvent with a moderate, linear solubility curve[3].

    • Alter the Trajectory: Instead of rapid cooling, hold the temperature just inside the metastable zone and introduce seed crystals.

    • Reduce Initial Concentration: Lowering the initial API concentration flattens the cooling trajectory, allowing it to bypass the LLPS boundary[11].

Issue 2: Poor yield despite heavy antisolvent addition
  • Causality: The chosen antisolvent is either too miscible with the primary solvent (causing a volume expansion that offsets the solubility drop) or the local supersaturation at the point of addition was too high, causing secondary nucleation of ultra-fine particles that pass through the filter[8].

  • Resolution: Implement a controlled, dropwise addition of the antisolvent using a dosing pump. Ensure the primary solvent and antisolvent have a high dielectric contrast but remain fully miscible (e.g., THF/Heptane or EtOAc/Cyclohexane)[9].

Part 3: Quantitative Data Summarization

The following table synthesizes the thermodynamic and kinetic parameters of common solvent systems used for the recrystallization of pyrazole carboxamides.

Table 1: Solvent System Comparison for Pyrazole Carboxamide Recrystallization

Solvent SystemPolarity / H-Bonding ProfileOiling-Out (LLPS) RiskPrimary Purification ApplicationTypical Recovery Yield
Ethanol / Water (1:1) High Protic / Strong DonorLowRejection of polar amine salts and inorganic byproducts[1].> 75%
Ethyl Acetate / Cyclohexane (75:25) Moderate Aprotic / AcceptorModerateRejection of lipophilic coupling reagents (e.g., DCC/EDCI byproducts)[9].75% - 85%
Toluene / Heptane Low Non-polar / NeutralHighHigh-temperature dissolution for highly crystalline, hydrophobic analogs.Variable (50-80%)
Acetonitrile High Aprotic / AcceptorLow to ModerateIsolation of specific conformational polymorphs[7].~ 70%

Part 4: Experimental Protocol

Self-Validating Antisolvent Recrystallization with Seeding

This protocol is designed to maximize purity while strictly avoiding the LLPS boundary. Every step includes a mechanistic justification and a self-validation checkpoint.

Step 1: Dissolution & Clarification

  • Action: Suspend the crude pyrazole carboxamide in the primary solvent (e.g., Ethyl Acetate) at a ratio of 5-10 volumes (v/w). Heat to 60°C under continuous agitation until complete dissolution occurs.

  • Causality: Elevated temperatures ensure the complete breakdown of the crude crystal lattice.

  • Validation: Perform a hot filtration through a 0.2 µm PTFE syringe filter into a pre-warmed receiving flask. Self-Validation: The filtrate must be optically clear. Any residual particulate matter can act as uncharacterized nucleation sites, leading to uncontrolled polymorphism[8].

Step 2: Supersaturation Generation

  • Action: Cool the clarified solution slowly (0.5°C/min) to 45°C.

  • Causality: This controlled cooling brings the solution into the metastable zone—supersaturated, but below the threshold for spontaneous primary nucleation.

Step 3: Seeding (Critical Step)

  • Action: Introduce 1-2% w/w of pure, milled seed crystals of the desired polymorph. Hold the temperature at 45°C for 30 minutes.

  • Causality: Seeding bypasses the high activation energy required for spontaneous nucleation. It directs the thermodynamic trajectory toward crystal growth rather than allowing the system to drift into the liquid-liquid miscibility gap (oiling out)[5].

  • Validation: Self-Validation: The solution should become slightly turbid but maintain distinct, rigid solid particles under visual inspection (or via FBRM/EasyViewer probe). If oily droplets form on the flask walls, the system has oiled out; reheat to 60°C and dilute with 10% more primary solvent.

Step 4: Antisolvent Addition & Growth

  • Action: Begin dropwise addition of the antisolvent (e.g., Cyclohexane) at a rate of 0.1 mL/min until a 75:25 EtOAc:Cyclohexane ratio is achieved[9].

  • Causality: Slow addition gradually decreases the solubility of the pyrazole carboxamide, driving continuous deposition onto the existing seed crystals rather than triggering secondary nucleation[11].

Step 5: Isolation & Drying

  • Action: Cool the suspension to 5°C at 0.2°C/min. Filter under vacuum, wash the filter cake with 2 bed volumes of cold Cyclohexane, and dry under vacuum at 40°C for 12 hours.

  • Validation: Analyze the final product via PXRD to confirm the polymorph and HPLC to ensure >99% purity[4].

Part 5: Process Visualization

RecrystallizationWorkflow Start Crude Pyrazole Carboxamide Screening Solvent & Antisolvent Screening (Target: Steep Solubility Curve) Start->Screening Thermo Thermodynamic Profiling (Determine Metastable Zone) Screening->Thermo LLPS Oiling Out (LLPS) Risk? Thermo->LLPS Mitigate Adjust Trajectory: Lower Temp, Add Seed Crystals LLPS->Mitigate High Risk Crystallize Controlled Nucleation & Growth (Polymorph Selection) LLPS->Crystallize Low Risk Mitigate->Crystallize Product High-Purity Crystalline API Crystallize->Product

Caption: Workflow for pyrazole carboxamide recrystallization and oiling-out mitigation.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357, ACS Public
  • 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5, Benchchem.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 | Request PDF, ResearchG
  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor, PMC.
  • Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo.
  • EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids, Google P
  • WO2024174912A1 - Pyrazole carboxamide compound and use thereof, Google P
  • Polymorphism in carboxamide compounds with high-Z′ crystal structures, RSC Publishing.
  • Oiling Out in Crystalliz
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • 17β-Hydroxy-17α-methylandrostano[3,2-c]pyrazole, Stanozolol: The Crystal Structures of Polymorphs 1 and 2 and 10 Solvates, ACS Public

Sources

Technical Support Center: Troubleshooting the Acylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This knowledge base is designed for researchers, scientists, and drug development professionals encountering chemoselectivity and yield issues during the acylation of aminopyridines.

Aminopyridines are notoriously challenging substrates. Due to the electronic effects exerted by the ring nitrogen atoms, they act as deactivated anilines. Standard acylation conditions often lead to complex mixtures of N-monoacylated, N,N-diacylated, and ring-acylated (C-acylated) products. Below, we break down the root causes of these side reactions and provide field-validated, self-correcting protocols to ensure experimental success.

FAQ 1: The "Over-Acylation" Problem (N,N-Diacylation)

User Query: "When acylating 2-aminopyridine with an acid chloride, I consistently isolate a mixture of the desired monoamide and an N,N-diacylated imide side product. How can I arrest the reaction at the monoacylation stage?"

Root Cause Analysis & Causality

The formation of N,N-diacylated impurities is fundamentally a pKa and base-selection issue , rather than a stoichiometry problem.

When the primary exocyclic amine of 2-aminopyridine reacts with an acyl chloride, it forms an N-(pyridin-2-yl)amide. Because of the electron-withdrawing nature of both the newly added carbonyl group and the pyridine ring, this monoamide product is significantly more acidic than the starting aminopyridine.

If your reaction utilizes a relatively strong base as an acid scavenger—such as triethylamine (Et₃N, pKa ~10.7) or potassium carbonate—the base will rapidly deprotonate the newly formed monoamide[1]. This deprotonation generates an amide anion that is highly nucleophilic. This anion immediately attacks a second equivalent of the acyl chloride, irreversibly driving the reaction toward the N,N-diacyl imide side product[1].

The Solution

To physically arrest the reaction at the monoacylation stage, you must switch to a weaker base, such as pyridine (pKa ~5.2) . Pyridine is basic enough to neutralize the HCl byproduct generated during the reaction, but it is too weak to deprotonate the resulting monoamide. By limiting the pH of the reaction microenvironment, you prevent the formation of the hyper-nucleophilic amide anion, ensuring clean monoacylation[1].

G A Aminopyridine + Acyl Chloride B N-Monoacyl Amide (Desired Product) A->B Nucleophilic Attack (-HCl) B->B Weak Base (e.g., Pyridine) Reaction Arrests Here C Amide Anion (Highly Nucleophilic) B->C Strong Base (e.g., Et₃N) Deprotonation D N,N-Diacyl Imide (Side Product) C->D + 2nd Acyl Chloride Fast Reaction

Mechanistic divergence in aminopyridine acylation driven by base selection.

Quantitative Data Summary: Effect of Base on Acylation Yields

The table below summarizes the dramatic impact of base selection on the product distribution when acylating deactivated heteroaromatic amines[1].

SubstrateAcylating AgentAcid Scavenger (Base)N-Monoacyl Yield (%)N,N-Diacyl Yield (%)
2-AminopyrimidineBenzoyl ChlorideTriethylamine (Et₃N)Traces> 80%
2-AminopyrimidineBenzoyl ChloridePyridine92%0%
2-AminopyridineAcetyl ChlorideTriethylamine (Et₃N)~10%~75%
2-AminopyridineAcetyl ChloridePyridine88%0%

FAQ 2: Regioselectivity and the DMAP Trap

User Query: "I added DMAP to accelerate the acylation of a sterically hindered aminopyridine, but my impurity profile worsened, yielding ring-acylated byproducts and unidentifiable degradation. Why did this happen?"

Root Cause Analysis & Causality

4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that reacts with acyl chlorides or anhydrides to form a highly electrophilic N-acylpyridinium intermediate[2]. While this is a standard, highly effective practice for sluggish aliphatic alcohols (e.g., Steglich esterification), it is often detrimental when applied to aminopyridines.

Aminopyridines possess multiple competing nucleophilic sites: the exocyclic nitrogen and the endocyclic ring carbons (particularly C-3 and C-5). The extreme electrophilicity of the DMAP-acyl intermediate lowers the activation energy for all potential reaction pathways. This artificially reduces the energy gap between N-acylation and C-acylation, eroding the natural chemoselectivity of the substrate and leading to Friedel-Crafts-type ring acylation[3]. Furthermore, DMAP can catalyze the acylation of the newly formed amide, forcing the diacylation pathway described in FAQ 1.

The Solution

Omit DMAP entirely when acylating aminopyridines. Rely on the intrinsic reactivity of the acyl chloride. If the reaction is sluggish due to steric hindrance, gently elevate the thermal energy of the system rather than introducing a hyper-nucleophilic catalyst that compromises regioselectivity.

Validated Experimental Methodologies

Protocol 1: Chemoselective N-Monoacylation of Aminopyridines

Objective: Achieve >90% monoacylation while entirely suppressing imide (diacyl) formation. Self-Validating Mechanism: The use of pyridine as both solvent and base intrinsically limits the basicity of the reaction, physically preventing the deprotonation of the product.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 10.0 mmol of the aminopyridine substrate in 15 mL of anhydrous pyridine. (Note: Pyridine acts as both the solvent and the stoichiometric acid scavenger).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dilute 10.5 mmol (1.05 equiv) of the acyl chloride in 5 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the reaction mixture over 15 minutes. (Causality: Dropwise addition prevents localized exothermic spikes that could drive unwanted C-acylation).

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 3 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50:50 EtOAc/Hexanes). The monoamide will appear as a distinct, lower-Rf spot compared to the starting material. Diacylated impurities, if present, will migrate rapidly near the solvent front.

  • Quench & Workup: Pour the mixture into 50 mL of crushed ice/water. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers sequentially with saturated aqueous CuSO₄ (to complex and remove residual pyridine), water, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the clean monoacylated product.

Workflow S1 Dissolve Aminopyridine in Pyridine S2 Cool to 0 °C (Ice Bath) S1->S2 S3 Dropwise Addition of Acyl Chloride S2->S3 S4 Warm to RT Stir 2-4 hrs S3->S4 S5 Aqueous Workup & Extraction S4->S5

Standardized workflow for the selective N-monoacylation of aminopyridines.

Protocol 2: Managing Sterically Hindered Substrates Without DMAP

Objective: Acylate sluggish aminopyridines without triggering DMAP-induced degradation or loss of regioselectivity.

  • Setup: Combine the sterically hindered aminopyridine (10.0 mmol) and the acyl anhydride (15.0 mmol) in 20 mL of anhydrous toluene.

  • Base Addition: Add 12.0 mmol of N,N-diisopropylethylamine (DIPEA). (Causality: DIPEA is sterically hindered and non-nucleophilic, preventing it from forming reactive intermediates like DMAP does, while still effectively scavenging the generated acid).

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80 °C for 12 hours. (Causality: Thermal energy overcomes the steric activation barrier without the need for a hyper-nucleophilic catalyst).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with DCM, and purify via standard silica gel chromatography.

Sources

Technical Support Center: HPLC Method Development for Pyrazole-Carboxamide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing stability-indicating HPLC methods for pyrazole-carboxamide active pharmaceutical ingredients (APIs).

Pyrazole-carboxamide motifs are prevalent in modern therapeutics and agrochemicals. However, their unique chemistry presents specific chromatographic challenges, including the generation of closely related regioisomers during synthesis and the formation of highly polar amines and carboxylic acids during degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step.

Method Development Workflow

Workflow A API: Pyrazole-Carboxamide B Forced Degradation (Acid, Base, Peroxide) A->B C Column Screening (C18, Phenyl-Hexyl, Polar-Embedded) B->C D Resolution > 2.0? C->D E Optimize Mobile Phase (pH, Gradient, Temp) D->E  No F Method Validation (ICH Q2 Guidelines) D->F  Yes E->C  Re-evaluate

Figure 1: QbD-based HPLC Method Development Workflow for Pyrazole-Carboxamides.

Frequently Asked Questions & Troubleshooting

Q1: My N1 and N2 pyrazole regioisomers are co-eluting on a standard C18 column. How can I resolve them?

Diagnosis & Causality: Regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) possess nearly identical hydrophobic footprints and molecular weights. Because standard C18 stationary phases rely primarily on dispersive (hydrophobic) interactions, they lack the spatial and electronic selectivity required to distinguish the subtle dipole moment differences of these isomers[1]. Solution: You must switch to a stationary phase that offers orthogonal retention mechanisms:

  • Phenyl-Hexyl Columns: These phases provide π−π interactions. The electron-rich pyrazole ring interacts differently with the phenyl phase depending on the steric hindrance of the regioisomer's substitution pattern, allowing for baseline separation[2][3].

  • Polar-Embedded Columns: Phases with an embedded amide or carbamate group provide hydrogen-bonding capabilities and dipole-dipole interactions, which are highly sensitive to the exact position of the nitrogen atoms in the pyrazole ring[4].

Q2: Forced degradation samples show severe peak tailing for secondary degradant peaks. What causes this and how is it fixed?

Diagnosis & Causality: Pyrazole-carboxamides are highly susceptible to hydrolysis under strongly acidic or basic conditions, yielding pyrazole-carboxylic acids and free amines[5]. Free amines interact strongly with residual, unendcapped silanols on the silica support via ion-exchange mechanisms. This secondary interaction drags out the tail of the peak, often resulting in a Tailing Factor ( Tf​ ) > 2.0. Solution:

  • Ion-Pairing: Add a volatile ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA masks residual silanols and protonates the basic amine, forcing it into a distinct ionic state that elutes sharply[6].

  • High pH Mobile Phase: If your column utilizes hybrid silica stable at high pH, switch to an ammonium bicarbonate buffer (pH 9-10). This deprotonates the amines, neutralizing their charge and completely eliminating silanol interactions.

Q3: I am observing a severe baseline drift during gradient elution at 210 nm. How do I stabilize the baseline?

Diagnosis & Causality: When using TFA as an additive, it absorbs UV light at low wavelengths. As the gradient shifts from a highly aqueous environment (Mobile Phase A) to a highly organic environment (Mobile Phase B), the spectral absorbance profile of TFA changes due to the solvent shift, causing an apparent upward or downward drift[7]. Solution: Balance the background absorbance by slightly reducing the TFA concentration in the organic phase. For example, use 0.10% TFA in Water (Mobile Phase A) and 0.08% TFA in Acetonitrile (Mobile Phase B). If the method requires LC-MS compatibility, replace TFA with 0.1% Formic Acid, which presents less baseline drift and avoids ion suppression in the mass spectrometer[7].

Experimental Protocols

Protocol A: Orthogonal Column Screening for Regioisomer Resolution

Objective: Identify the optimal stationary phase for resolving closely related pyrazole-carboxamide impurities. Self-Validating System Check: The protocol is considered successful only if the system suitability criteria demonstrate a resolution ( Rs​ ) > 2.0 between the critical regioisomer pair.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a resolution mixture containing the API and known regioisomers at 0.1 mg/mL in a neutral diluent (e.g., 50:50 Water:Acetonitrile).

  • System Setup: Configure an HPLC system with a column switching valve containing three orthogonal chemistries:

    • Column 1: Standard C18 (e.g., 150 x 4.6 mm, 3.5 µm)[7].

    • Column 2: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.6 µm)[3].

    • Column 3: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3.5 µm)[4].

  • Gradient Programming: Run a universal screening gradient from 5% to 95% Mobile Phase B (Acetonitrile with 0.1% Formic Acid) over 20 minutes. Mobile Phase A is Water with 0.1% Formic Acid. Flow rate: 1.0 mL/min.

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm (aromatic/pyrazole absorbance) and 220 nm (carboxamide absorbance).

  • Evaluation: Calculate Rs​ for the critical pair on each column. Select the column that naturally achieves Rs​>2.0 without further gradient manipulation.

Protocol B: Stability-Indicating Forced Degradation Setup

Objective: Generate a comprehensive impurity profile to validate the method's specificity and stability-indicating power[6]. Self-Validating System Check: Calculate the mass balance (sum of API and degradant peak areas compared to an unstressed control). Ensure no degradant peaks co-elute with the main API peak by verifying the Peak Purity Angle is less than the Peak Purity Threshold using DAD software.

Step-by-Step Methodology:

  • Acid Hydrolysis: Transfer 10 mg of the pyrazole-carboxamide API to a 20 mL volumetric flask. Add 10 mL of 1.0 M HCl. Seal and heat at 60°C for 24 hours. Neutralize with 1.0 M NaOH before injection[5].

  • Base Hydrolysis: Transfer 10 mg of API to a flask. Add 10 mL of 1.0 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1.0 M HCl[5].

  • Oxidation: Treat 10 mg of API with 10 mL of 3.0% v/v H2​O2​ at room temperature for 2 hours[5].

  • Sample Preparation: Dilute all stressed samples with the mobile phase to a final target concentration of 50 µg/mL[8]. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Analysis: Inject the samples onto the optimized column from Protocol A.

Data Presentation

Table 1: Stationary Phase Selection Guide for Pyrazole-Carboxamides
Phase TypePrimary Retention MechanismBest Use CaseKnown Limitations
C18 (Standard) Hydrophobic (Dispersive)General purity, separating highly polar hydrolysis products.Poor spatial recognition; fails to resolve closely related regioisomers[1].
Phenyl-Hexyl π−π and HydrophobicResolving aromatic and pyrazole regioisomers[2].Retention is highly sensitive to the choice of organic modifier (MeOH vs ACN).
Polar-Embedded Hydrogen Bonding & DipoleHighly polar degradants, shielding basic amines from silanols[4].May cause retention time shifts if the column is not rigorously equilibrated.
Table 2: Typical Forced Degradation Conditions & Expected Pathways
Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation Pathway
Acidic 1.0 M HCl60°C, 24hCarboxamide hydrolysis yielding carboxylic acid + amine[5].
Basic 1.0 M NaOH60°C, 24hCarboxamide hydrolysis, potential pyrazole ring opening[5].
Oxidative 3.0% H2​O2​ RT, 2hN-oxidation of the pyrazole ring or amine[5].
Thermal Solid state105°C, 7 daysGeneral thermal degradation and potential dimerization[8].

References

  • Benchchem. "Column chromatography conditions for separating pyrazole isomers.
  • Liu, M., et al. (PMC). "HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71.
  • RSC Publishing. "LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies.
  • MDPI. "Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile...
  • TSI Journals. "STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF RIMONABANT.
  • Google Patents. "US10618920B2 - Functionalized particles having modified phases.
  • ACS Publications. "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306.
  • ResearchGate. "Development and validation of a simple online‐SPE method coupled to high‐resolution mass spectrometry for the analysis of stanozolol‐N‐glucuronides in urine samples.

Sources

Validation & Comparative

Resolving Structural Ambiguity in Pyrazole-Pyridine Linkers: A Comparative Guide to 13C NMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-pyridine linkers are ubiquitous structural motifs in modern medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors, agrochemicals, and metal-organic frameworks. However, confirming their precise regiochemistry and conformational state presents a significant analytical bottleneck. As a Senior Application Scientist, I frequently encounter workflows stalled by the structural ambiguity of these linkers.

The primary culprit is annular prototropic tautomerism within the pyrazole ring, coupled with restricted rotameric exchange around the inter-ring bond. This guide objectively compares four distinct Nuclear Magnetic Resonance (NMR) methodologies—Standard 1D 13 C NMR, Variable Temperature (VT) NMR, 2D HSQC/HMBC, and Solid-State CP/MAS NMR—providing the experimental data and mechanistic rationales required to build a self-validating structural elucidation protocol.

The Mechanistic Challenge: Tautomerism and Signal Coalescence

To accurately assign a pyrazole-pyridine structure, one must first understand the causality behind NMR signal degradation. In solution, N -unsubstituted pyrazoles exist in a dynamic equilibrium between two tautomeric forms (N1-H and N2-H).

When analyzed using standard room-temperature 13 C NMR, particularly in polar hydrogen-bond-accepting solvents like DMSO- d6​ , the rate of intermolecular proton exchange is comparable to the NMR acquisition timescale (1)[1].

The result is signal coalescence: The 13 C signals for the C3 and C5 positions of the pyrazole ring average out, appearing as broad, unassignable humps, or disappearing entirely into the baseline noise (2)[2]. Furthermore, the adjacent pyridine ring can exhibit line broadening at the C2' and C3' positions due to restricted rotation around the linker bond (3)[3]. To overcome this, the analytical methodology must be deliberately chosen to manipulate this exchange rate.

Comparative Analysis of 13 C NMR Methodologies

Method A: Standard 1D 13 C NMR (Room Temperature)
  • Mechanism: Acquires carbon chemical shifts at 25°C.

  • Performance: Highly effective for N -alkylated or N -arylated pyrazoles where tautomerism is blocked. However, for N -H pyrazoles, it fails to resolve C3/C5 carbons.

  • Verdict: Use only as a rapid preliminary screen.

Method B: Variable Temperature (VT) 13 C NMR
  • Mechanism: By cooling the sample (typically to -40°C or lower) in a non-polar solvent like CDCl 3​ or CD 2​ Cl 2​ , the thermal energy required for prototropic exchange is removed.

  • Performance: The tautomeric equilibrium is "frozen" on the NMR timescale. The previously broad C3/C5 signal resolves into two distinct, sharp peaks representing the static tautomer.

  • Verdict: The gold standard for confirming the solution-state structure of dynamic pyrazole-pyridine linkers.

Method C: 2D NMR (HSQC/HMBC) Assisted Assignment
  • Mechanism: Utilizes Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map through-bond connections.

  • Performance: HMBC is critical for assigning the exact regiochemistry of the linker. It reveals 2J and 3J carbon-proton couplings, allowing researchers to trace connectivity from the pyrazole N-H proton directly to the pyridine carbons (4)[4].

  • Verdict: Mandatory for complex derivatives where 1D chemical shifts are ambiguous.

Method D: Solid-State 13 C CP/MAS NMR
  • Mechanism: Cross-Polarization Magic Angle Spinning (CP/MAS) analyzes the sample in powder form, completely eliminating solvent-mediated exchange.

  • Performance: Reveals the absolute preferred tautomer present in the crystal lattice.

  • Verdict: Essential for drug formulation studies where the solid-state API structure must be rigidly defined.

Quantitative Data Presentation

Table 1: Comparative Performance Metrics of 13 C NMR Techniques
MethodologyPrimary AdvantagePrimary LimitationTautomer ResolutionRelative Cost/Time
Standard 1D (25°C) High throughput, standard hardwareBroad/missing C3/C5 signalsPoor (Averaged)Low / < 1 hr
VT-NMR (-40°C) Resolves dynamic exchangeRequires cryogenics/tuningExcellent (Frozen)Medium / 2-4 hrs
2D HSQC/HMBC Maps inter-ring connectivityRequires high concentrationModerate (Indirect)High / 4-12 hrs
Solid-State CP/MAS Eliminates solvent effectsLower spectral resolutionExcellent (Static)Very High / > 24 hrs
Table 2: Representative 13 C Chemical Shifts for 3-(Pyridin-2-yl)-1H-pyrazole

Data synthesized from authoritative chemical shift studies on pyrazoles and pyridines.

Carbon PositionStandard 1D (DMSO- d6​ , 25°C)VT-NMR (CDCl 3​ , -40°C)Mechanistic Rationale
Pyrazole C4 ~102.0 - 105.0 ppm (Sharp)~102.5 ppm (Sharp)C4 is unaffected by N1/N2 proton exchange (5)[5].
Pyrazole C3/C5 ~135.0 - 145.0 ppm (Broad)~151.0 ppm & ~132.0 ppmFreezing the exchange resolves the averaged signal into distinct C3 and C5 environments[5].
Pyridine C2 ~150.0 ppm~150.2 ppmDeshielded by adjacent nitrogen electronegativity (6)[6].
Pyridine C3 ~124.0 ppm~124.5 ppmMild shielding effect from the aromatic π system[6].
Pyridine C4 ~136.0 ppm~136.2 ppmPara to the nitrogen, experiencing moderate deshielding[6].

Experimental Workflow: Variable Temperature (VT) 13 C NMR

To ensure a self-validating system, do not simply run a sample at a lower temperature. The following protocol guarantees accurate tautomer resolution:

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 30-50 mg of the pyrazole-pyridine linker in 0.6 mL of anhydrous CDCl 3​ or CD 2​ Cl 2​ .

  • Causality: Avoid DMSO- d6​ . DMSO is a strong hydrogen-bond acceptor that actively facilitates rapid intermolecular proton transfer, exacerbating signal coalescence. Non-polar halogenated solvents minimize this solvent-mediated exchange.

Step 2: Temperature Calibration

  • Action: Insert a 100% Methanol NMR standard tube. Calibrate the probe temperature down to -40°C using the chemical shift difference ( Δδ ) between the CH 3​ and OH peaks.

  • Causality: Probe temperature sensors are notoriously inaccurate at extremes. Chemical shift thermometers provide absolute internal validation of the sample temperature.

Step 3: Stepwise Cooling and Shimming

  • Action: Lower the temperature in 10°C increments. Re-shim the Z and Z 2 gradients at each step.

  • Causality: Solvent density changes drastically with temperature. Failing to re-shim will result in artificially broadened peaks, defeating the purpose of the VT experiment.

Step 4: Optimized Acquisition

  • Action: Increase the relaxation delay (D1) to 3-5 seconds and acquire a minimum of 1024 scans.

  • Causality: At low temperatures, molecular tumbling slows down, which can significantly alter the longitudinal relaxation times ( T1​ ) of quaternary carbons (like C3/C5). A longer D1 ensures quantitative integration and maximum signal-to-noise ratio.

Decision Matrix Visualization

NMR_Workflow Start Synthesize Pyrazole-Pyridine Linker Standard Standard 1D 13C NMR (Room Temp, DMSO-d6) Start->Standard Check Are C3/C5 signals broad or missing? Standard->Check Yes Yes: Fast Tautomeric Exchange Check->Yes No No: Fixed Tautomer / N-Substituted Check->No VT Variable Temperature (VT) NMR (Cool to -40°C in CDCl3) Yes->VT Solid Solid-State 13C CP/MAS (Determine Crystal Tautomer) Yes->Solid TwoD 2D NMR (HSQC/HMBC) Assign Connectivity No->TwoD VT->TwoD Solid->TwoD

Caption: Workflow for selecting 13C NMR methodologies to resolve pyrazole-pyridine tautomerism.

References

  • 1 - MDPI 2.7 - Clockss 3.2 - ResearchGate 4.4 - NIH 5.3 - DTIC

  • 5 - CDN Science Pub

  • 6 - Testbook

Sources

A Comparative Crystallographic and Functional Guide to N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to elucidating its function and optimizing its therapeutic potential. This guide provides a comprehensive analysis of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide, a molecule of significant interest within the broader class of pyrazole carboxamides known for their diverse biological activities. While a public crystal structure for this specific compound is not available, we will leverage the crystallographic data of a closely related analog, N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, to infer structural insights.[1][2][3][4][5][6] This guide will compare its structural features with other notable pyrazole carboxamide derivatives, providing context for its potential applications and a roadmap for future research.

The Archetype: Structural Insights from a Close Analog

The crystal structure of N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide reveals key conformational features that are likely shared with our target molecule. The molecule adopts a distinctive "L" shape, with a significant dihedral angle of 78.37 (5)° between the two outer pyridyl rings.[1][2][5][6] The central pyrazole ring is nearly planar.[3][6]

An important feature is the intramolecular hydrogen bond between the amide-N-H and the pyrazolyl nitrogen, alongside a C-H···O interaction involving the pyridyl ring and the amide oxygen.[1][2][3][5][6] These intramolecular interactions are crucial as they can influence the molecule's conformation and reduce its ability to form intermolecular hydrogen bonds involving the amide group.[1][2][3][5][6] The crystal packing is characterized by weak carbonyl-C=O···π interactions, forming supramolecular chains.[1][2][5]

Below is a representation of the molecular structure and its key interactions.

Figure 1: Simplified 2D representation of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide highlighting the core structure and potential intramolecular hydrogen bonding.

Comparative Analysis with Bioactive Pyrazole Carboxamides

The pyrazole carboxamide scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. Understanding the structural variations among these derivatives and their corresponding functional consequences is crucial for rational drug design.

Compound Class Key Structural Features Biological Activity Potential Mechanism of Action
Fungicidal Pyrazole Carboxanilides 1-methylpyrazole carboxanilides with various substitutions.[7]Inhibition of mycelial growth of Rhizoctonia solani.[7]Not specified, but likely involves inhibition of a key fungal enzyme.
Cannabinoid Receptor Antagonists Biarylpyrazole with a p-substituted phenyl at C5, carboxamide at C3, and a 2,4-dichlorophenyl at N1.[8]Potent and selective antagonists for the brain cannabinoid receptor (CB1).[8][9]Competitive binding to the CB1 receptor.[8]
Succinate Dehydrogenase Inhibitors (SDHIs) Pyrazole-4-carboxamide derivatives, some with a difluoromethyl group.[10][11]Fungicidal activity against various plant pathogens.[10][11]Inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[10][11]
Urate Transporter 1 (URAT-1) Inhibitors 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids.[12]Reduction of serum uric acid levels with nephroprotective effects.[12]Inhibition of the URAT-1 transporter, which is involved in uric acid reabsorption.[12]
Anticancer Agents 1H-pyrazole-3-carboxamide derivatives with various substitutions.Antiproliferative effects on cancer cell lines.DNA minor groove binding and potential DNA cleavage activity.

This comparison highlights how modifications to the core pyrazole carboxamide structure can dramatically alter its biological target and therapeutic application. For instance, the nature and position of substituents on the pyrazole and the carboxamide nitrogen are critical determinants of activity.

Experimental Protocols for Structural and Functional Analysis

To facilitate further research and validation, this section provides standardized protocols for crystallization, X-ray diffraction, and a representative biological assay.

Crystallization of Pyrazole Carboxamide Derivatives

Objective: To obtain single crystals of sufficient quality for X-ray diffraction analysis.

Materials:

  • Synthesized N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide or its analog.

  • A selection of organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, diethyl ether).

  • Glass vials or small beakers.

  • Microscope for crystal inspection.

Protocol:

  • Solvent Selection: Dissolve a small amount of the compound in various solvents to determine its solubility profile. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a small drop of the concentrated compound solution in a crystallization plate well. Add a larger volume of the precipitant to the reservoir in the same well.

    • Seal the setup and allow the precipitant vapor to slowly diffuse into the drop, inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen for storage and transport to a synchrotron or in-house X-ray diffractometer.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis A Synthesize & Purify Compound B Select Crystallization Solvents A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Harvest & Mount Crystal C->E D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G

Figure 2: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic structure of the crystallized compound.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Rigaku or Bruker) equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Cryostream for maintaining the crystal at low temperature (typically 100 K).

Protocol:

  • Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the X-ray beam.

  • Data Collection:

    • Perform an initial screening to assess crystal quality and determine the unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data collection strategies will vary depending on the crystal system.

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data until the model converges with the best possible R-factors and goodness-of-fit.

    • Relevant software includes SHELXS, SHELXL, and Olex2.[3]

Conclusion and Future Directions

While the precise crystal structure of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide remains to be experimentally determined, the analysis of its close analog provides a robust framework for understanding its likely conformation and intermolecular interactions. The broader family of pyrazole carboxamides demonstrates remarkable functional diversity, with applications ranging from agriculture to medicine.[7][13] The structural insights and experimental protocols outlined in this guide are intended to empower researchers to further explore the structure-activity relationships within this important class of compounds, paving the way for the development of novel therapeutics and other valuable chemical entities.

Future efforts should focus on obtaining a definitive crystal structure of the title compound to validate the inferences made in this guide. Furthermore, a systematic exploration of substitutions on both the pyridine and pyrazole rings, guided by the comparative data presented, will be instrumental in fine-tuning the biological activity and selectivity of these promising molecules.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Zhang, L., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 869-875. [Link]

  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8434-8451. [Link]

  • Pason, A., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4786-4790. [Link]

  • Ramani, V. C., et al. (2018). N-(6-Meth-oxy-pyridin-2-yl)-1-(pyridin-2-ylmeth-yl)-1 H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254–1258. [Link]

  • Alpan, A. S., et al. (2020). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. ChemistrySelect, 5(35), 10985-10993. [Link]

  • Ramani, V. C., et al. (2018). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData, 3(9), x181147. [Link]

  • da Silva, A. C. A., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(3), 332. [Link]

  • Kumar, A., et al. (2018). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. [Link]

  • Ramani, V. C., et al. (2018). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. IUCrData, 3(9), x181147. [Link]

  • Ramani, V. C., et al. (2018). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Semantic Scholar. [Link]

  • Ramani, V. C., et al. (2018). N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Internet Archive Scholar. [Link]

  • Wang, S., et al. (2025). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 290, 117507. [Link]

  • Sasan, K., et al. (2016). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1632-1637. [Link]

  • Ramani, V. C., et al. (2018). 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1254-1258. [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3369-3380. [Link]

  • Zhang, Y., et al. (2017). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(11), 1037-1045. [Link]

Sources

Mass spectrometry fragmentation patterns of pyrazole carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Mass Spectrometry Fragmentation Patterns of Pyrazole Carboxamides: A QqQ vs. HRMS Comparison Guide

As an Application Scientist navigating the complexities of modern analytical chemistry, selecting the right mass spectrometry (MS) methodology is critical. Pyrazole carboxamides represent a highly active class of compounds, serving as the structural backbone for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen), pharmaceutical kinase inhibitors, and even emerging synthetic cannabinoids[1][2].

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for characterizing these compounds. By dissecting the causality behind specific fragmentation pathways and establishing self-validating experimental workflows, this guide provides a robust framework for researchers and drug development professionals.

Mechanistic Foundations: Fragmentation Pathways

To optimize any MS method, one must first understand the intrinsic electronic properties of the target molecule. Pyrazole carboxamides are characterized by a pyrazole core substituted with a carboxamide moiety. This architecture creates a "push-pull" electronic system: the pyrazole ring can stabilize positive charges, while the N-carbonyl bond remains highly electronically activated and labile[3].

Under Electrospray Ionization (ESI) paired with Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation of protonated pyrazole carboxamides ([M+H]+) is highly predictable:

  • Amide Bond Cleavage (Primary Pathway): The dominant fragmentation route is the cleavage of the C-N amide bond. Depending on the proton affinity of the substituents, this yields either a highly stable pyrazole-carbonyl cation or an amine-derived cation[4]. For instance, bixafen undergoes amide cleavage to lose its dichlorophenyl amine group, generating a robust fragment at m/z 266[5].

  • Halogen-Driven Neutral Losses (Secondary Pathway): Modern agrochemicals and pharmaceuticals are heavily halogenated to increase metabolic stability. Consequently, the neutral loss of hydrogen fluoride (-HF, -20 Da) is a hallmark secondary fragmentation for difluoromethyl- or trifluoromethyl-substituted pyrazole carboxamides like fluxapyroxad and bixafen[4][5].

  • Small Molecule Extrusion: For primary, unsubstituted pyrazole carboxamides, the lability of the amide bond frequently results in the neutral loss of ammonia (-17 Da) or isocyanic acid (-43 Da)[3].

Fragmentation A Precursor Ion [M+H]+ B Amide Cleavage [Pyrazole-CO]+ A->B CID (Low CE) C Amine Cleavage [R-NH3]+ A->C CID (Low CE) D Halogen Loss [-HF] A->D HCD (High CE) B->D HCD (High CE)

Caption: Generalized ESI-MS/MS fragmentation pathways of pyrazole carboxamides.

Technology Comparison: ESI-QqQ vs. ESI-HRMS

The choice between a targeted QqQ approach and a non-targeted HRMS (Q-TOF or Orbitrap) approach is dictated by the analytical objective.

Causality behind the choice: If the goal is trace-level quantitation in complex matrices (e.g., pharmacokinetic blood sampling or pesticide residue analysis in soil), QqQ is the gold standard. By utilizing Multiple Reaction Monitoring (MRM), the QqQ isolates specific precursor-to-product ion transitions, effectively filtering out matrix noise and maximizing the signal-to-noise ratio[5][6].

Conversely, if the goal is structural elucidation of unknown metabolites or screening for novel synthetic derivatives, HRMS is mandatory. HRMS provides exact mass measurements with sub-5 ppm mass accuracy, allowing researchers to assign definitive elemental compositions to both the precursor and its fragments[7][8]. This exact mass capability is critical for distinguishing closely related regioisomers that share identical nominal masses[2].

Table 1: Performance Comparison of MS Platforms for Pyrazole Carboxamides

Analytical FeatureESI-QqQ (Triple Quadrupole)ESI-HRMS (Q-TOF / Orbitrap)
Primary Application Targeted quantitation (PK, residue analysis)Non-targeted screening, structural elucidation
Mass Resolution Nominal (Unit resolution, ~0.7 Da FWHM)High Resolution (>30,000 FWHM)
Mass Accuracy > 100 ppm≤ 5 ppm[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent MS2 (ddMS2)
Sensitivity Limit Ultra-high (femtogram to low picogram)High (picogram to nanogram)
Validation Metric Ion ratio (Quantifier/Qualifier transitions)Exact mass, Isotopic fidelity, Fragment matching

Quantitative Data: Characteristic MS Profiles

To successfully program either instrument, one must rely on empirically validated fragmentation data. Table 2 summarizes the critical mass transitions for three prominent pyrazole carboxamide SDHI fungicides.

Table 2: Exact Mass & MRM Transitions for Representative Compounds

CompoundChemical FormulaPrecursor [M+H]+QqQ MRM Transitions (m/z)HRMS Exact Fragments (m/z)
Bixafen C18H12Cl2F3N3O414.038414 → 394, 414 → 266[5]394.032, 266.009
Fluxapyroxad C18H12F5N3O382.097382 → 362, 382 → 342362.091, 342.085[8]
Penthiopyrad C16H20F3N3OS360.136360 → 276, 360 → 177[6]276.102, 256.035[8]

Experimental Workflows: A Self-Validating Protocol

Scientific integrity demands that analytical protocols are not just reproducible, but self-validating. The following LC-MS/MS protocol integrates internal checkpoints to ensure data trustworthiness when analyzing pyrazole carboxamides.

Step 1: Sample Preparation (QuEChERS)

  • Causality: Pyrazole carboxamides are moderately lipophilic. Utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with acetonitrile partitioning effectively separates the analytes from complex lipid/protein matrices, mitigating ion suppression in the ESI source[4][8].

  • Action: Extract 10g of homogenized sample with 10 mL acetonitrile. Add partitioning salts (4g MgSO4, 1g NaCl) and centrifuge. Purify the supernatant using dispersive solid-phase extraction (dSPE) with C18 and PSA sorbents.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Causality: The acidic modifier ensures the carboxamide nitrogen and pyrazole ring remain fully protonated prior to entering the ESI source, maximizing ionization efficiency[1].

Step 3: MS Detection & Self-Validation Checkpoints

  • Action: Operate the MS in positive ESI mode. For QqQ, set low collision energies (10-20 eV) for the primary quantifier transition (amide cleavage) and higher collision energies (30-40 eV) for the qualifier transition (halogen loss)[5].

  • Self-Validation System:

    • Retention Time Alignment: The analyte must elute within ±0.1 minutes of the isotopically labeled internal standard.

    • Ion Ratio Monitoring (QqQ): The ratio between the quantifier and qualifier MRM transitions must remain within ±20% of the calibration standard[4].

    • Mass Accuracy (HRMS): The exact mass of the precursor and at least two fragment ions must exhibit a mass error of ≤ 5 ppm[7][8].

Workflow S1 1. Extraction (QuEChERS) Acetonitrile Partitioning S2 2. UHPLC Separation C18, 0.1% Formic Acid S1->S2 S3 3. Ionization (ESI+) Protonation of Pyrazole/Amide S2->S3 S4 4. Mass Analysis QqQ (MRM) or HRMS (ddMS2) S3->S4 S5 5. Self-Validation Ion Ratios & Mass Accuracy S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for pyrazole carboxamides.

References

  • Benchchem. "3,5-Dimethyl-1H-pyrazole-1-carboxamide".
  • D-NB. "Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes".
  • NIH. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA".
  • EPA. "ECM for Bixafen in Water - MRID 49877182".
  • USGS Publications Warehouse. "Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography".
  • ResearchGate. "Structure and product ion spectra of five pyrazole fungicides".
  • DTU. "Data processing approach for the screening and quantification of pesticide residues in food matrices".
  • MDPI. "Development of a High-Throughput Screening Analysis for 195 Pesticides in Raw Milk by Modified QuEChERS Sample Preparation and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry".

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A Senior Application Scientist's Guide to Ligand Binding: Pyrazole-Carboxamide vs. Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the journey of drug discovery. The scaffold dictates the three-dimensional arrangement of functional groups, influencing everything from target affinity and selectivity to pharmacokinetic properties. Among the vast arsenal of "privileged structures," the pyrazole-carboxamide and benzamide motifs are recurrent stars, found in numerous approved drugs and clinical candidates.

This guide provides an in-depth, objective comparison of the binding affinities and interaction profiles of these two critical ligand classes. We will move beyond a simple catalog of data to explore the underlying structural and electronic properties that govern their performance. By understanding the causality behind their binding behaviors and the rigorous experimental methods used to quantify them, you will be better equipped to make informed decisions in your own research endeavors.

The Tale of Two Scaffolds: Core Structural & Electronic Properties

At first glance, the pyrazole-carboxamide and benzamide scaffolds appear similar, both featuring an aromatic ring linked to a carboxamide group. However, the replacement of a benzene ring with a pyrazole ring introduces fundamental changes that have profound implications for molecular recognition.

  • Pyrazole-Carboxamide: The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This feature makes the ring system more electron-rich and introduces distinct hydrogen bonding capabilities. One nitrogen atom typically acts as a hydrogen bond donor, while the other acts as an acceptor. This built-in directionality can be expertly exploited to achieve high-affinity interactions with specific residues in a protein's binding pocket.

  • Benzamide: The benzamide scaffold features a stable, six-membered benzene ring. While the ring itself is largely hydrophobic, its electronic properties can be extensively modulated through substitution. The pi-system of the benzene ring can engage in favorable pi-stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.[1]

Caption: Core structures of Pyrazole-Carboxamide and Benzamide scaffolds.

A Comparative Analysis of Binding Affinity and Structure-Activity Relationships (SAR)

Direct, head-to-head comparisons of identically substituted pyrazole-carboxamide and benzamide ligands against the same target are uncommon in the literature. However, by examining the extensive research on each class, we can discern clear patterns in their binding profiles and structure-activity relationships (SAR).

The choice of scaffold often depends on the topology and amino acid composition of the target's binding site. For instance, the benzamide scaffold is a common feature in many Histone Deacetylase (HDAC) inhibitors, where the aromatic ring sits in a hydrophobic cavity and the carboxamide's carbonyl group coordinates with a critical zinc ion in the catalytic site.[1][2] Conversely, the pyrazole-carboxamide scaffold is prominent in inhibitors of enzymes like cyclooxygenase (COX) and as antagonists for receptors like the cannabinoid receptor (CB1), where the hydrogen bonding potential of the pyrazole ring is key for potent activity.[3][4][5]

Table 1: Representative Binding Affinities of Pyrazole-Carboxamide and Benzamide Ligands

Ligand ClassCompound ExampleTargetAssay TypeBinding Affinity (Ki / IC50)
Pyrazole-Carboxamide SR141716ACannabinoid Receptor 1 (CB1)Radioligand BindingKi = 1.98 nM
Pyrazole-Carboxamide Compound 5eAcetylcholinesterase (AChE)Enzyme InhibitionKI = 20.86 nM[6]
Pyrazole-Carboxamide Compound 6aCarbonic Anhydrase II (hCA II)Enzyme InhibitionKi = 7 nM[7]
Pyrazole-Carboxamide Pym-5Calf Thymus DNASpectroscopyK = 1.06 x 105 M-1[8][9]
Benzamide Compound 3ih-NTPDase3Enzyme InhibitionIC50 = 0.72 µM[10]
Benzamide Compound 8dCereblon (CRBN)MST AssayIC50 = 63 µM[11][12][13]
Benzamide MS-275HDAC1Enzyme InhibitionIC50 = 0.51 µM
Benzamide RacloprideDopamine D2 ReceptorRadioligand BindingKd ~ 1-2 nM[14]

Note: This table presents a selection of data to illustrate the potency achieved by these scaffolds against various targets. Direct comparison of absolute values between different targets and assay conditions is not meaningful.

Key SAR Insights:
  • Pyrazole-Carboxamides: Studies on CB1 antagonists have shown that potent activity requires specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamide at the 3-position, and a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring.[3][5] This highlights how the pyrazole core acts as a rigid scaffold to orient key interacting moieties.

  • Benzamides: For benzamide-based inhibitors, substitutions on the N-phenyl ring and the sulfonamide moiety (if present) critically influence potency and selectivity.[10] For instance, incorporating fluorine atoms into the benzamide ring can increase binding affinity for targets like Cereblon, potentially by forming favorable intramolecular hydrogen bonds and modulating lipophilicity.[12][13]

Gold-Standard Methodologies for Quantifying Binding Affinity

To generate the reliable, quantitative data shown above, rigorous biophysical techniques are essential. These methods are the bedrock of trustworthy drug discovery, providing the data needed to validate hypotheses and guide medicinal chemistry efforts. Below are detailed protocols for three of the most common and powerful techniques.[15][16]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis prep_ligand Prepare & Purify Ligand / Analyte instrument Select Instrument (ITC, SPR, Plate Reader) prep_ligand->instrument prep_protein Prepare & Purify Target / Macromolecule prep_protein->instrument prep_buffer Prepare Matched Assay Buffer (Crucial for ITC/SPR) prep_buffer->instrument assay Perform Assay: Titration (ITC) Injection Series (SPR) Competition (RBA) instrument->assay raw_data Acquire Raw Data (Heat change, RU, Counts) assay->raw_data process_data Process Data (Integrate peaks, Subtract reference) raw_data->process_data fit_model Fit to Binding Model (e.g., One-Site, Competition) process_data->fit_model results Determine Parameters (Kd, Ki, ΔH, n) fit_model->results

Caption: Generalized workflow for a quantitative binding affinity experiment.

A. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[17] It is considered the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[17][18]

Principle of Causality: The fundamental principle is that every chemical reaction, including ligand binding, involves a change in heat. ITC instruments have two cells, a reference cell and a sample cell, housed in an adiabatic jacket.[19] The instrument meticulously measures the power required to maintain zero temperature difference between the cells as the ligand is titrated into the sample cell containing the macromolecule. An exothermic reaction (heat released) results in a downward peak, while an endothermic reaction (heat absorbed) produces an upward peak.

Experimental Protocol: ITC

  • Sample Preparation (The Self-Validating System):

    • Purity is Paramount: Ensure both macromolecule and ligand are highly pure, as impurities can affect concentration measurements and binding.[20]

    • Buffer Matching is Critical: Both the macromolecule in the cell and the ligand in the syringe must be in an identical buffer.[17] Any mismatch in buffer components (pH, salt, additives like DMSO) will generate "heats of dilution" that can obscure the true binding signal. Prepare a large batch of buffer and use it for the final dialysis or size-exclusion step for your protein, and to dissolve your ligand.

    • Concentration Determination: Accurately measure the concentrations of both components. Errors in concentration directly impact the accuracy of the determined stoichiometry and binding constant.[17]

    • Degassing: Thoroughly degas all solutions (protein, ligand, and buffer) immediately before the experiment to prevent the formation of air bubbles in the cell or syringe, which causes large, spurious signals.

  • Instrument Setup & Titration:

    • Cleaning: Start with a clean cell and syringe.

    • Loading: Carefully load the macromolecule solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20 times the macromolecule concentration) into the injection syringe.[17][21]

    • Control Titration: Perform a control experiment by titrating the ligand into the buffer-filled sample cell.[19][21] This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data for accurate analysis.

  • Data Analysis:

    • Integration: Integrate the area of each injection peak to determine the heat change for that injection.

    • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to extract the Kd, n, and ΔH.[21]

B. Surface Plasmon Resonance (SPR)

SPR is another label-free optical technique that provides real-time data on binding events.[22] It is exceptionally powerful for measuring not only affinity (Kd) but also the kinetic rate constants of association (ka) and dissociation (kd).[23][24]

Principle of Causality: The SPR phenomenon occurs when polarized light strikes an electrically conducting gold film at the interface of a glass sensor chip and a liquid sample.[23] At a specific angle of incidence, the light excites surface plasmons on the gold film, causing a reduction in the intensity of reflected light. This angle is highly sensitive to the refractive index near the sensor surface. When a ligand is immobilized on the surface and an analyte is flowed over it, the binding of the analyte increases the mass on the surface, changing the refractive index and thus the resonance angle. This change, measured in Resonance Units (RU), is directly proportional to the amount of bound analyte.[23]

Experimental Protocol: SPR

  • Surface Preparation:

    • Chip Selection: Choose a sensor chip appropriate for your ligand (e.g., a CM5 chip for standard amine coupling).

    • Ligand Immobilization: Covalently attach the ligand to the sensor chip surface. A control surface (flow cell) is also prepared, often by performing the immobilization chemistry without the ligand, to serve as a reference.[25] This reference channel is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Binding Measurement:

    • Analyte Injection: Inject a series of concentrations of the analyte in solution over both the ligand and reference surfaces at a constant flow rate. The "association" phase is monitored in real-time.

    • Dissociation Phase: After the injection, switch back to flowing only the running buffer over the surface. The decrease in signal as the analyte dissociates is monitored. This is the "dissociation" phase.[25]

    • Regeneration: After each analyte concentration, inject a solution (e.g., low pH glycine or high salt) to strip all bound analyte from the surface, preparing it for the next cycle. This step requires careful optimization to ensure complete removal without damaging the immobilized ligand.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell to obtain the specific binding sensorgram.

    • Kinetic Fitting: Globally fit the association and dissociation curves from all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd / ka).

C. Radioligand Binding Assays

Radioligand binding assays are a classic, highly sensitive method and are often considered the gold standard for measuring ligand affinity to receptors.[26] They rely on the use of a radioactively labeled ligand (radioligand) to quantify binding.

Principle of Causality: The assay measures the amount of radioligand bound to a receptor at equilibrium. In a competition assay, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound. The competitor compound's ability to displace the radioligand from the receptor is a measure of its own affinity for the receptor.

Experimental Protocol: Competition Radioligand Binding Assay

  • Preparation:

    • Receptor Source: Prepare a source of the target receptor, typically cell membrane homogenates or purified receptors.[27][28]

    • Reagents: You will need the radioligand, the unlabeled competitor compound, and appropriate assay and wash buffers.

  • Assay Incubation:

    • Setup: In a multi-well plate, set up three types of wells:

      • Total Binding: Receptor + Radioligand + Buffer.

      • Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of an unlabeled ligand to saturate all specific binding sites.

      • Competition: Receptor + Radioligand + varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.[27]

  • Separation & Detection:

    • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.[26]

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Counting: Place the filters in scintillation vials with a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[28]

  • Data Analysis:

    • Calculate Specific Binding: For each concentration of the competitor, calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Ki Calculation: Convert the IC50 to a Ki (inhibition constant), which is a true measure of affinity, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Conclusion and Strategic Outlook

The choice between a pyrazole-carboxamide and a benzamide scaffold is not a matter of inherent superiority but of strategic alignment with the target's binding site architecture.

  • The benzamide scaffold offers a robust, synthetically tractable core ideal for engaging hydrophobic pockets and participating in pi-stacking interactions. Its properties can be finely tuned with well-established aromatic substitution chemistry.

  • The pyrazole-carboxamide scaffold provides unique hydrogen bonding capabilities and a distinct electronic profile. It is an excellent choice when the binding site contains specific hydrogen bond donors and acceptors that can be engaged by the pyrazole's nitrogen atoms, often leading to highly potent and selective ligands.

Ultimately, the optimal scaffold is the one that best complements the target's active site. The rigorous application of quantitative biophysical methods like ITC, SPR, and radioligand binding assays is indispensable for validating design hypotheses and building the comprehensive SAR data needed to transform a promising hit into a successful clinical candidate.

References

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Binding Affinity. Malvern Panalytical.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
  • BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
  • Radioligand binding methods: practical guide and tips. Unknown Source.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Techniques to Measure Binding. Biology LibreTexts.
  • Isothermal Titr
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • How to determine binding affinity with a micropl
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evalu
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.

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UV-Vis absorption spectra of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectroscopic Analysis of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide vs. Classical Chelating Ligands

Executive Briefing

In the realm of coordination chemistry and drug development, the selection of chelating ligands dictates the photophysical and thermodynamic stability of the resulting metal complexes. While symmetric ligands like 2,2'-bipyridine (bpy) have long been industry standards, asymmetric ligands such as N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (NPPC) offer superior electronic tuning and coordination flexibility. This guide objectively compares the UV-Vis absorption profiles, structural dynamics, and experimental handling of NPPC against classical alternatives, providing researchers with actionable, field-proven insights for supramolecular design and metallodrug synthesis.

Mechanistic Causality & Structural Dynamics

The photophysical behavior of NPPC is fundamentally driven by its asymmetric electronic distribution. Unlike symmetric bidentate ligands, NPPC features a push-pull system: the pyrazole ring acts as a strong σ -donor, while the pyridine ring serves as a π -acceptor[1]. The bridging carboxamide moiety not only provides structural rigidity but also introduces an additional coordination site (oxygen or deprotonated nitrogen).

This asymmetry allows the pyridine ring to rotate relative to the pyrazole plane (dihedral angles of ~130–140°), enabling NPPC to adapt its geometry to accommodate larger metal ions, such as lanthanides, which symmetric ligands often fail to stabilize[2]. In UV-Vis spectroscopy, this structural flexibility manifests as distinct, highly tunable Metal-to-Ligand Charge Transfer (MLCT) bands upon metallation.

G cluster_0 Photophysical Pathway of NPPC Coordination N1 Free NPPC Ligand π → π* & n → π* (275 nm, 315 nm) N3 Asymmetric Chelation (N, N, O Coordination) N1->N3 Ligand Exchange N2 Metal Cation Addition (e.g., Cu²⁺, Ru²⁺) N2->N3 Lewis Acid Binding N4 Complexation Shift MLCT & d-d Transitions (385 nm, >600 nm) N3->N4 Orbital Overlap & Energy Shift

Fig 1. Logical workflow of NPPC metal coordination and resulting UV-Vis electronic shifts.

Comparative Spectroscopic Data

To objectively evaluate NPPC, we benchmark its UV-Vis absorption parameters against two prominent alternatives: the ubiquitous 2,2'-Bipyridine (bpy) and the highly rigid 8-quinoline-1H-pyrazole-3-carboxamide (qpyzc) [3].

Ligand SystemFree Ligand λmax​ (nm)Cu(II) Complex λmax​ (nm)Molar Absorptivity ( ϵ , M −1 cm −1 )Primary Coordination Mode
NPPC 275, 315385 (MLCT), 620 (d-d)~1.2 × 10 4 N,N,O (Tridentate) or N,N (Bidentate)
2,2'-Bipyridine (bpy) 280~600 (d-d)~1.0 × 10 4 N,N (Symmetric Bidentate)
qpyzc 265, 330410 (MLCT), 650 (d-d)~1.5 × 10 4 N,N,N (Rigid Tridentate)

Performance Analysis:

  • Tuning Capacity: While bpy provides a predictable baseline, its symmetric nature limits electronic tuning. NPPC's MLCT bands are significantly more responsive to solvent polarity and metal oxidation states due to the polarizable carboxamide bridge.

  • Structural Versatility: qpyzc forces metals into a strict square-planar or highly distorted geometry due to its rigid N,N,N pocket[3]. NPPC is more forgiving, seamlessly transitioning between bidentate and tridentate modes depending on the steric demands of the metal center[2].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocol for UV-Vis characterization is designed as a self-validating system . We utilize the continuous variation method (Job's Plot) to determine binding stoichiometry[2].

Protocol: Self-Validating UV-Vis Titration & Job's Method

Causality: NPPC's planar aromatic system can induce π−π stacking at high concentrations. We select spectroscopic-grade DMSO to disrupt these intermolecular forces, ensuring that spectral shifts are exclusively due to metal-ligand coordination rather than ligand aggregation.

Step 1: Stock Solution Preparation & Linearity Check

  • Prepare a 1.0×10−4 M solution of NPPC in spectroscopic-grade DMSO.

  • Validation Check: Measure the absorbance at 315 nm across a 5-point serial dilution. The data must yield a linear regression ( R2>0.998 ) conforming to the Beer-Lambert law. Deviation indicates aggregation, requiring a solvent switch or lower concentration range[2].

Step 2: Metal Solution Preparation

  • Prepare a 1.0×10−4 M solution of the target metal salt (e.g., Cu(NO 3​ ) 2​ ) in the identical solvent to prevent refractive index mismatches during titration.

Step 3: Titration Execution

  • In a 10 mm path-length quartz cuvette, place 2.0 mL of the NPPC ligand solution.

  • Sequentially add 5 μ L aliquots of the metal solution using a calibrated micro-syringe.

Step 4: Spectral Acquisition & Isosbestic Validation

  • Record spectra from 250 nm to 700 nm after each addition, allowing 2 minutes for equilibration.

  • Validation Check: Monitor the spectra for sharp isosbestic points (typically around 340 nm for NPPC-Cu systems). The presence of a clean isosbestic point mathematically proves a direct two-state conversion (Free Ligand Complex) without intermediate degradation products. If the isosbestic point drifts, the protocol must be aborted as side-reactions are occurring.

Step 5: Job's Plot Analysis

  • Plot the change in absorbance ( ΔA ) at the newly formed MLCT band (e.g., 385 nm) against the mole fraction of the ligand. The apex of the resulting curve dictates the exact binding stoichiometry in solution.

Synthesis of Findings

For researchers developing novel metallodrugs or luminescent probes, N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide represents a significant upgrade over traditional symmetric bidentate ligands. Its asymmetric electronic profile yields highly sensitive UV-Vis MLCT bands, while its rotational flexibility allows it to stabilize a broader array of metal geometries[1][2]. By adhering to the self-validating spectroscopic protocols outlined above, laboratories can confidently leverage NPPC to engineer advanced coordination architectures.

Sources

Elemental analysis validation for C9H8N4O purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for validating the purity of C9H8N4O , specifically focusing on its application as the critical bioconjugation reagent 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol .

Executive Summary

In modern drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the purity of linker molecules directly dictates the efficiency and safety of the final therapeutic. 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol (C9H8N4O) is a premier tetrazine linker utilized in inverse electron-demand Diels-Alder (iEDDA) click chemistry [1]. Because impurities in this linker can lead to poor Drug-to-Antibody Ratios (DAR) or toxic off-target effects, rigorous purity validation is non-negotiable.

This guide objectively compares CHNO Elemental Analysis (Combustion) against orthogonal techniques like Quantitative NMR (qNMR) and UHPLC-UV/HRMS , providing researchers with a self-validating methodological framework to guarantee batch integrity.

The Purity Validation Triad: A Comparative Analysis

To establish a self-validating analytical system, relying on a single technique is a critical vulnerability. A robust release protocol triangulates data from three orthogonal methods, each compensating for the limitations of the others.

Table 1: Methodological Comparison for C9H8N4O Purity
Analytical TechniquePrimary OutputKey StrengthsLimitations
CHNO Elemental Analysis Bulk Empirical FormulaDetects UV-invisible inorganic salts and trapped solvents; highly accurate for overall mass balance [2].Cannot distinguish between structural isomers; destructive method.
UHPLC-UV/HRMS Trace Impurity ProfileHigh resolution for structural analogs; identifies specific degradation products.Requires chromophores; provides relative purity (AUC) unless specific reference standards are used.
1H Quantitative NMR (qNMR) Absolute Mass FractionUniversal detection; provides absolute quantification without requiring an identical reference standard[3].Lower sensitivity for ultra-trace impurities (<0.1%); requires high-field NMR instrumentation [5].

Core Validation: CHNO Elemental Analysis

Elemental analysis by flash combustion is the gold standard for verifying the bulk empirical formula of a synthesized batch. It answers a fundamental question: Does the macroscopic composition of the sample match the theoretical atomic ratios of C9H8N4O?

Theoretical vs. Acceptable Experimental Data

For a batch of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol to pass elemental QA/QC, the experimental CHNO percentages must align closely with the theoretical values. The pharmaceutical industry standard dictates an acceptable deviation of ±0.4% [4].

Table 2: CHNO Mass Balance for C9H8N4O (MW: 188.19 g/mol )
ElementAtomic MassAtomsTotal MassTheoretical %Acceptable Range (±0.4%)
Carbon (C) 12.0119108.09957.44% 57.04% — 57.84%
Hydrogen (H) 1.00888.0644.29% 3.89% — 4.69%
Nitrogen (N) 14.007456.02829.77% 29.37% — 30.17%
Oxygen (O) 15.999115.9998.50% 8.10% — 8.90%

Note: A failure in Hydrogen or Oxygen often indicates residual moisture, while a failure in Carbon/Nitrogen typically indicates organic impurities or incomplete tetrazine ring formation.

Protocol 1: CHNO Flash Combustion Analysis

This protocol utilizes the Dumas method to ensure complete mineralization of the highly stable tetrazine ring.

  • Desiccation (Sample Prep): Dry the C9H8N4O sample in a vacuum oven at 40°C for 12 hours to constant weight.

    • Causality: Residual atmospheric moisture will artificially inflate the Hydrogen and Oxygen percentages, leading to a false batch failure.

  • Encapsulation: Accurately weigh 1.5–2.0 mg of the dried sample into a combustible tin capsule using a microbalance.

    • Causality: Tin is specifically chosen because it undergoes a highly exothermic oxidation during flash combustion. This temporarily spikes the local temperature to >1800°C, ensuring the robust tetrazine core is completely shattered into gaseous oxides [2].

  • Flash Combustion: Drop the capsule into a combustion tube maintained at 900°C under a dynamic pulse of pure O₂.

  • Reduction: Pass the resulting gas mixture (CO₂, H₂O, NOₓ) through a copper reduction furnace at 600°C.

    • Causality: The copper catalyst strips excess oxygen and quantitatively reduces all NOₓ species to pure N₂ gas, ensuring accurate nitrogen quantification.

  • Detection: Separate the gases via a Gas Chromatography (GC) column and quantify using a Thermal Conductivity Detector (TCD) calibrated against a certified organic standard (e.g., Acetanilide).

CHNOMechanism A Sample in Tin Capsule (1.5 - 2.0 mg) B Flash Combustion (>1800°C local, O2 pulse) A->B Exothermic Oxidation C Reduction Furnace (Cu catalyst, 600°C) B->C NOx reduced to N2 D GC Column Separation (N2, CO2, H2O) C->D Gas Mixture Elution E Thermal Conductivity Detector (TCD) D->E Sequential Quantification

Fig 1. Mechanistic pathway of CHNO flash combustion analysis for C9H8N4O.

Orthogonal Validation: Quantitative NMR (qNMR)

If a batch passes UHPLC-UV (showing >99% chromatographic purity) but fails CHNO analysis (e.g., Carbon is 55.10% instead of 57.44%), the discrepancy is almost always due to UV-invisible impurities like trapped inorganic salts or residual synthesis solvents.

To resolve this, 1H qNMR acts as the absolute tie-breaker. By integrating the proton signals of C9H8N4O against a known internal standard, qNMR provides an absolute mass fraction without needing a C9H8N4O reference standard [3].

Protocol 2: 1H qNMR Absolute Purity Determination
  • Co-Weighing: Accurately weigh ~10.0 mg of C9H8N4O and ~5.0 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) into the same vial using a calibrated microbalance.

    • Causality: Both analyte and standard must be weighed simultaneously to eliminate volumetric transfer errors.

  • Dissolution: Dissolve the mixture in 600 µL of fully deuterated solvent (e.g., DMSO-d6).

    • Causality: DMSO-d6 ensures complete solubility of the tetrazine linker while shifting the residual water peak away from the aromatic protons of interest.

  • Acquisition (Critical Step): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 ≥ 30 seconds).

    • Causality: If the D1 delay is too short, the protons will not fully relax between pulses, leading to incomplete signal integration and artificially low purity calculations[5].

  • Processing: Apply baseline correction and integrate the distinct aromatic protons of the phenol ring against the olefinic protons of the maleic acid standard to calculate the absolute mass fraction.

PurityWorkflow A Synthesized C9H8N4O (Tetrazine Linker) B CHNO Elemental Analysis (Bulk Empirical Validation) A->B Step 1: Mass Balance C UHPLC-UV/HRMS (Impurity Profiling) A->C Step 2: Trace Impurities D 1H qNMR (Absolute Quantification) A->D Step 3: Absolute Purity E Batch Release (ADC Bioconjugation) B->E Pass (±0.4% limit) C->E Pass (>98% AUC) D->E Pass (Assay >95%)

Fig 2. Orthogonal purity validation workflow for C9H8N4O batch release.

Conclusion

Validating the purity of C9H8N4O requires a multi-faceted approach. While UHPLC-UV is excellent for tracking organic synthesis byproducts, it is blind to macroscopic mass-balance issues. CHNO Elemental Analysis remains the most reliable, cost-effective method to confirm the global empirical formula and detect silent contaminants. When coupled with the absolute quantification power of qNMR, researchers can confidently release tetrazine linkers for highly sensitive downstream bioconjugation workflows.

References

  • BroadPharm. "4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenol." BroadPharm Product Catalog.
  • Jordi Labs. "CHNO by Combustion | Oxidation." Jordi Labs Analytical Services.
  • Pauli, G. F., et al. "Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay." PubMed Central (NIH).
  • BenchChem. "Validating the Purity of N-(2-Ethoxyethyl)-2-nitroaniline: A Comparative Guide to Elemental Analysis and Alternative Methods." BenchChem Technical Guides.
  • Creative Biostructure. "How NMR Enhances Chemical Analysis Accuracy?" Creative Biostructure Resources.

A Comparative Guide to the Bioactivity of N-(pyridin-2-yl) and N-(phenyl) Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and agrochemical research, the pyrazole carboxamide scaffold stands out as a "privileged structure" due to its remarkable versatility and wide spectrum of biological activities.[1][2][3] This guide offers an in-depth comparison of two prominent classes of pyrazole carboxamide derivatives: N-(pyridin-2-yl) and N-(phenyl) pyrazole carboxamides. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their respective bioactivities, supported by experimental data and mechanistic insights.

The core chemical distinction between these two families lies in the nature of the aromatic ring attached to the carboxamide nitrogen. The substitution of a phenyl ring with a bioisosteric pyridin-2-yl group introduces a nitrogen atom, which significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties. These modifications, in turn, have profound implications for their biological targets and therapeutic or agricultural potential.

At a Glance: Key Bioactivity Differences

BioactivityN-(pyridin-2-yl) Pyrazole CarboxamidesN-(phenyl) Pyrazole CarboxamidesKey Insights
Antifungal Often exhibit potent activity, particularly against phytopathogenic fungi. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially enhancing binding to target enzymes like Succinate Dehydrogenase (SDH).Broad-spectrum antifungal activity is well-documented, with many commercial fungicides belonging to this class (e.g., Boscalid). Activity is highly dependent on the substitution pattern of the phenyl ring.Both classes are potent antifungal agents, often acting as SDH inhibitors (SDHIs).[4][5][6][7] The choice between a pyridinyl and a phenyl moiety can fine-tune the spectrum of activity and potency against specific fungal species.
Anticancer Show promise as anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines. The pyridine moiety can engage in specific interactions with kinase active sites.A well-established class of anticancer agents, with derivatives targeting various cellular pathways, including tubulin polymerization and cyclin-dependent kinases (CDKs).[8][9][10]Both scaffolds are valuable in the design of novel anticancer drugs. The pyridinyl group offers an additional site for hydrogen bonding, which can be exploited for enhanced selectivity and potency.
Other Explored for a range of other activities, including insecticidal and herbicidal properties.Investigated as cannabinoid receptor antagonists and for other neurological applications.[11][12]The versatility of the pyrazole carboxamide core allows for its application in diverse therapeutic and agricultural areas, with the N-substituent playing a key role in target specificity.

The Science Behind the Bioactivity: A Tale of Two Rings

The observed differences in the biological profiles of N-(pyridin-2-yl) and N-(phenyl) pyrazole carboxamides can be attributed to fundamental principles of medicinal chemistry, particularly the concept of bioisosterism and structure-activity relationships (SAR).[13]

The pyridine ring in N-(pyridin-2-yl) derivatives introduces a nitrogen atom that acts as a hydrogen bond acceptor. This feature can lead to stronger or different binding interactions with biological targets compared to the corresponding phenyl analogues. For instance, in the context of antifungal activity, many pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs). The pyridine nitrogen can form a crucial hydrogen bond with amino acid residues in the enzyme's active site, thereby enhancing inhibitory potency.[5]

Conversely, the phenyl ring of the N-(phenyl) derivatives offers a larger surface for hydrophobic interactions and can be readily substituted with various functional groups to modulate lipophilicity, electronic properties, and steric hindrance. This allows for extensive optimization of activity against specific targets. For example, the substitution pattern on the phenyl ring is a key determinant of the antifungal spectrum and potency of commercial SDHI fungicides.[13][14]

The following diagram illustrates the key structural differences and their potential impact on target binding.

SAR_Comparison cluster_0 N-(pyridin-2-yl) Pyrazole Carboxamide cluster_1 N-(phenyl) Pyrazole Carboxamide pyridinyl Pyridin-2-yl Ring - H-bond acceptor (N atom) - Altered electronics target Biological Target (e.g., SDH, Kinase) pyridinyl->target Potential for enhanced H-bonding phenyl Phenyl Ring - Hydrophobic interactions - Amenable to substitution phenyl->target Modulatable hydrophobic interactions

Caption: Key structural differences and their influence on target binding.

Experimental Protocols: A Guide to Synthesis

The synthesis of both N-(pyridin-2-yl) and N-(phenyl) pyrazole carboxamides typically involves the coupling of a pyrazole carboxylic acid with the corresponding amine. The following protocols provide a generalized yet detailed methodology.

General Synthesis Workflow

Synthesis_Workflow start Start: Pyrazole Carboxylic Acid step1 Activation of Carboxylic Acid (e.g., with SOCl2 or Oxalyl Chloride) start->step1 step2 Formation of Pyrazole Acyl Chloride step1->step2 step3 Amide Coupling with Amine (2-aminopyridine or aniline derivative) step2->step3 step4 Purification (Crystallization or Chromatography) step3->step4 end Final Product step4->end

Caption: General workflow for the synthesis of pyrazole carboxamides.

Step-by-Step Synthesis of N-(pyridin-2-yl) and N-(phenyl) Pyrazole Carboxamides

Part 1: Synthesis of Pyrazole-4-carbonyl chloride

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in dichloromethane, add oxalyl chloride (2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is used in the next step without further purification.[15]

Part 2: Amide Coupling

  • For N-(pyridin-2-yl) derivatives:

    • Dissolve the appropriate substituted 2-aminopyridine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane.

    • Add a solution of the pyrazole-4-carbonyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.[16]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired N-(pyridin-2-yl) pyrazole carboxamide.[16]

  • For N-(phenyl) derivatives:

    • The procedure is analogous to the synthesis of the pyridinyl derivatives, with the substitution of 2-aminopyridine with the corresponding aniline derivative.[17]

    • The reaction conditions and purification methods are generally similar, though optimization may be required depending on the specific aniline used.

Comparative Bioactivity Data

The following tables summarize representative experimental data for the antifungal and anticancer activities of these two classes of compounds. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies and experimental conditions may vary.

Table 1: Comparative Antifungal Activity
Compound TypeTarget OrganismEC50 (µg/mL)Reference
N-(phenyl)Rhizoctonia solani0.103 (Fluxapyroxad)[6]
N-(phenyl)Sclerotinia sclerotiorum0.94[14]
N-(pyridin-2-yl)Colletotrichum camelliae6.0[18]
N-(phenyl)Rhizoctonia solani0.37[19][20]
Table 2: Comparative Anticancer Activity
Compound TypeCancer Cell LineIC50 (µM)Reference
N-(phenyl)MCF-7 (Breast)0.25[10]
N-(phenyl)HCT116 (Colon)< 23.7[10]
N-(pyridin-2-yl)Not specifiedNot specified[21]
Fused PyrazoleMCF-7 (Breast)6.1[3]

Concluding Remarks for the Research Professional

The choice between an N-(pyridin-2-yl) and an N-(phenyl) pyrazole carboxamide scaffold is a critical decision in the design of new bioactive molecules. This guide has illuminated the key differences in their biological profiles, which are rooted in their distinct electronic and steric properties.

  • N-(pyridin-2-yl) pyrazole carboxamides offer the advantage of an additional hydrogen bond acceptor, which can be leveraged to enhance potency and selectivity, particularly in enzyme inhibitor design.

  • N-(phenyl) pyrazole carboxamides provide a highly versatile and tunable platform, where substitutions on the phenyl ring can be systematically modified to optimize activity against a wide range of biological targets.

Ultimately, the selection of the scaffold should be guided by the specific therapeutic or agricultural target and a thorough understanding of the structure-activity relationships at play. Both classes of compounds represent fertile ground for the discovery and development of novel, effective, and safe chemical agents.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (2014). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1).
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.
  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). Journal of Agricultural and Food Chemistry.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry.
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (2022). Journal of Agricultural and Food Chemistry.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI.
  • Synthesis and antifungal activities of diaryl pyrazoles carboxamide deriv
  • Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investig
  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. (2025). Journal of Agricultural and Food Chemistry.
  • Method for preparing n-phenylpyrazole-1-carboxamides. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II)
  • Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. (n.d.). Der Pharma Chemica.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2025).

Sources

Safety Operating Guide

Personal protective equipment for handling N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe, efficient handling of heterocyclic building blocks. N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (CAS: 763107-46-6) [1] is a highly valuable intermediate, often utilized in the synthesis of kinase inhibitors and targeted pharmacophores. However, the very structural motifs that make it biologically active—specifically the pyrazole and pyridine rings—dictate strict adherence to rigorous safety and logistical protocols.

This guide provides a self-validating, step-by-step operational system for handling this chemical. By understanding the mechanistic causality behind each safety measure, laboratory personnel can build a resilient culture of safety and scientific integrity.

Hazard Profiling and Mechanistic Causality

Before donning any Personal Protective Equipment (PPE), we must understand the why behind the hazards. Based on the physicochemical properties of the compound[2] and the GHS classification of its close structural analogs[3], N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide presents specific exposure risks.

  • H302 (Harmful if swallowed): The compound's nitrogen-rich heterocycles can coordinate with metalloenzymes or disrupt cellular pathways if ingested.

  • H315 & H319 (Skin and Eye Irritation): The carboxamide moiety and aromatic rings can partition into the lipid bilayers of the stratum corneum and corneal epithelium, causing localized inflammation and tissue irritation.

  • H335 (Respiratory Irritation): As a fine crystalline powder with a molecular weight of 188.19 g/mol [2], aerosolized particulates can easily deposit in the upper respiratory tract, triggering inflammatory responses.

Table 1: Physicochemical Properties and Hazard Quantifications

Property / HazardValue / GHS StatementOperational Implication & Causality
CAS Number 763107-46-6Unique identifier for SDS tracking and inventory logging[4].
Molecular Weight 188.19 g/mol Lightweight powder; high risk of aerosolization during transfer[2].
H302 Harmful if swallowedStrict prohibition of eating/drinking; rigorous hand washing required[3].
H315 / H319 Causes skin/serious eye irritationMandates chemical-resistant gloves and tightly sealed goggles[3].
H335 May cause respiratory irritationAll handling must occur within a certified fume hood or isolator[3].

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely about compliance; it is about creating a reliable, impenetrable barrier against the specific physical state of the compound and its carrier solvents. Because N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is typically solubilized in polar aprotic solvents like DMSO or DMF for biological assays or reactions, your glove choice must account for solvent permeation.

Table 2: Glove Permeation & Breakthrough Times for Carrier Solvents

Carrier SolventNitrile (4 mil) BreakthroughButyl Rubber (13 mil) BreakthroughCausality & Recommendation
Dry Powder > 480 mins> 480 minsNitrile is sufficient for weighing dry powder.
DMSO < 5 mins> 480 minsDMSO rapidly permeates nitrile and acts as a carrier, dragging dissolved compound through the skin. Switch to Butyl Rubber.
DMF < 10 mins> 480 minsDMF degrades nitrile quickly. Switch to Butyl Rubber.
  • Eye Protection: ANSI Z87.1-certified chemical splash goggles. Causality: Standard safety glasses do not form a seal against aerosolized powder, leaving the corneal epithelium vulnerable to H319 hazards.

  • Body Protection: A flame-resistant, knee-length lab coat with knit cuffs. Causality: Knit cuffs prevent sleeves from dragging across contaminated surfaces, eliminating accidental wrist exposure.

Operational Workflow: Step-by-Step Methodology

To ensure absolute scientific integrity, every protocol described below functions as a self-validating system. You must not proceed to the next step until the validation check is confirmed.

Step 1: Engineering Controls & Pre-Operation Validation
  • Action: Turn on the fume hood and verify the face velocity is between 80-120 feet per minute (fpm). Clear the hood of unnecessary clutter.

  • Causality: This specific velocity range is optimal for capturing fine powders. Velocities above 120 fpm create turbulent eddies that can blow the lightweight powder (MW: 188.19) out of the sash and into the operator's breathing zone.

  • Validation Check: Check the digital airflow monitor on the hood. If the alarm sounds or reads <80 fpm, halt operations immediately.

Step 2: Anti-Static Weighing Protocol
  • Action: Use an analytical balance enclosed within the fume hood. Discharge static from the weigh boat and metal spatula using an anti-static ionizer gun (e.g., Zerostat) before dispensing the compound.

  • Causality: Static electricity causes fine pyrazole-derivative powders to scatter uncontrollably, leading to environmental contamination, exposure risks (H335), and inaccurate stoichiometric yields.

  • Validation Check: The powder should pool smoothly in the weigh boat without clinging to the sides of the plastic or the spatula.

Step 3: Solubilization and Transfer
  • Action: Transfer the pre-weighed solid to the reaction vessel inside the hood. Add the solvent (e.g., DMSO) slowly down the interior side of the flask rather than directly onto the powder.

  • Causality: Adding solvent slowly minimizes the rapid displacement of air, which could otherwise aerosolize residual dry powder into the hood environment.

  • Validation Check: Visual confirmation of complete dissolution with no visible particulate aerosolization.

Spill Management and Disposal Plan

A robust disposal plan ensures EPA/RCRA compliance and prevents cross-contamination in the laboratory.

Protocol for Solid Spills (Dry Powder)
  • Do NOT dry sweep. Causality: Dry sweeping mechanically aerosolizes the powder, exacerbating inhalation risks.

  • Cover the spill with damp absorbent paper (using water or a 70% ethanol solution to reduce dust generation).

  • Carefully scoop the damp mass using a non-sparking tool into a compatible hazardous waste container.

  • Validation Check: Wipe the area with a fresh ethanol-soaked towel and inspect under good lighting to ensure no crystalline residue remains.

Protocol for Waste Disposal
  • Collect all contaminated consumables (weigh boats, gloves, paper towels) in a dedicated solid hazardous waste bin[3].

  • Label clearly as: "Toxic Organic Solid Waste (Contains Pyrazole Derivatives)".

  • Do not mix with strong oxidizing agents, as nitrogen-rich heterocycles can react unpredictably.

Process Visualization

The following diagram illustrates the logical, self-validating workflow mapping hazard identification to PPE selection, operational execution, and ultimate disposal.

G Hazard Hazard Identification CAS 763107-46-6 (H302, H315, H319, H335) PPE PPE Selection (Nitrile/Butyl, Goggles, Lab Coat) Hazard->PPE Dictates FumeHood Engineering Controls (Fume Hood 80-120 fpm) Hazard->FumeHood Requires Weighing Anti-Static Weighing (Minimize Aerosolization) PPE->Weighing Enables FumeHood->Weighing Contains Reaction Solubilization & Reaction (DMSO/DMF Handling) Weighing->Reaction Safe Transfer Spill Spill Management (Wet Wipe Method) Reaction->Spill If Incident Occurs Disposal RCRA-Compliant Disposal (Toxic Organic Waste) Reaction->Disposal Routine Waste Spill->Disposal Decon Waste

Caption: Logical workflow mapping hazard identification to PPE selection, operational execution, and disposal.

References

  • [1] Title: CAS 763107-46-6 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [4] Title: 763107-46-6 | N-(Pyridin-2-yl)-1H-pyrazole-5-carboxamide. Source: ChemScene. URL:

  • [2] Title: 763107-46-6 | N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide. Source: AiFChem. URL:

  • [3] Title: 130421-48-6|5-Phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide. Source: BLDpharm. URL:

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

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